2''-O-Acetylsprengerinin C
Descripción
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Propiedades
IUPAC Name |
[4,5-dihydroxy-2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72O17/c1-20-9-14-46(56-18-20)21(2)32-30(63-46)16-28-26-8-7-24-15-25(10-12-44(24,5)27(26)11-13-45(28,32)6)59-43-40(62-42-39(58-23(4)48)35(52)33(50)22(3)57-42)37(54)38(31(17-47)60-43)61-41-36(53)34(51)29(49)19-55-41/h7,20-22,25-43,47,49-54H,8-19H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAMOXMEKMIFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 2''-O-Acetylsprengerinin C: A Technical Guide on its Discovery and Origins
For Immediate Release
DATELINE: Shanghai, China – A comprehensive technical guide has been compiled detailing the discovery, origin, and preliminary characterization of 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus.[1] This document is intended for researchers, scientists, and professionals in drug development, providing in-depth information on this natural product.
Introduction
This compound is a naturally occurring steroid that has been identified and isolated from the fibrous roots of Ophiopogon japonicus (Thunb.) Ker-Gawl., a plant widely used in traditional Chinese medicine. Its chemical structure and biological significance are subjects of ongoing research. This guide summarizes the current knowledge regarding its discovery, isolation protocols, and preliminary biological evaluation.
Discovery and Origin
This compound was first isolated from the roots of Ophiopogon japonicus. This plant, belonging to the Asparagaceae family, is native to East Asia and has a long history of use in traditional medicine for treating a variety of ailments, including cardiovascular and inflammatory diseases. The isolation of this compound is part of broader phytochemical investigations into the bioactive constituents of this plant.
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process, beginning with the extraction of crude saponins (B1172615) from the plant material, followed by chromatographic separation and purification. The structure of the isolated compound is then elucidated using various spectroscopic techniques.
Isolation and Purification of this compound
While the specific details of the initial isolation of this compound are not yet published in a peer-reviewed journal, a general methodology for the isolation of steroidal saponins from Ophiopogon japonicus can be outlined as follows:
Experimental Workflow for Saponin Isolation
-
Extraction: The air-dried and powdered roots of Ophiopogon japonicus are extracted exhaustively with a polar solvent, typically 80% aqueous methanol, at room temperature.
-
Concentration and Partitioning: The resulting extract is concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The saponins are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on various stationary phases, such as Diaion HP-20, silica gel, and octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, for example, methanol-water or chloroform-methanol mixtures, to separate the complex mixture into simpler fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC to yield the pure this compound.
Structure Elucidation
The chemical structure of this compound is determined through a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and stereochemistry of the molecule. The attachment and sequence of the sugar moieties are also determined using these techniques.
Quantitative Data
As of the current date, specific quantitative data regarding the yield of this compound from Ophiopogon japonicus, its purity after isolation, and its specific biological activity metrics (e.g., IC50 values) have not been detailed in the available scientific literature. The table below is provided as a template for when such data becomes available.
| Parameter | Value | Unit | Method of Determination | Reference |
| Yield | Data not available | % (w/w) | Gravimetric | |
| Purity | Data not available | % | HPLC | |
| Molecular Formula | C₄₆H₇₂O₁₇ | HR-ESI-MS | [2] | |
| Molecular Weight | 897.07 | g/mol | MS | [2] |
| CAS Number | 1220707-33-4 | [1][2] | ||
| Anti-inflammatory Activity (IC₅₀) | Data not available | µM | To be determined |
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, other saponins isolated from Ophiopogon japonicus have been reported to exhibit anti-inflammatory effects. It is hypothesized that this compound may act on similar pathways. A potential mechanism of action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.
Hypothesized NF-κB Inhibition Pathway
This proposed pathway suggests that this compound may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Further research is required to validate this hypothesis.
Conclusion
This compound is a promising natural product from a well-known medicinal plant. While its initial discovery and structural characterization have been established, further in-depth studies are necessary to determine its quantitative biological activities and elucidate its precise mechanism of action. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this novel steroidal saponin.
References
Physicochemical Properties of 2''-O-Acetylsprengerinin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) isolated from the root of Ophiopogon japonicus[1], a plant widely used in traditional medicine. As a member of the saponin family, it is characterized by a steroidal aglycone linked to a sugar moiety. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols and visualizations of relevant biological pathways and analytical workflows. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Data
The experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. The following table summarizes the available data and includes predicted values for properties where experimental data is lacking. Predicted values are derived from computational models and data from structurally similar compounds, such as ruscogenin, and should be considered as estimations.
| Property | Value | Source |
| Molecular Formula | C₄₆H₇₂O₁₇ | [2][3] |
| Molecular Weight | 897.05 g/mol | [3] |
| CAS Number | 1220707-33-4 | [2] |
| Physical Description | Powder | [4] |
| Melting Point | Not available (Predicted for the aglycone, ruscogenin: 198-202 °C) | [5] |
| Boiling Point | Not available (Predicted for the aglycone, ruscogenin: 563.1±50.0 °C) | [5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Limited solubility in water. | [6][7][8] |
| pKa | Not available (Predicted for the aglycone, ruscogenin: 14.56±0.70) | [5] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically published. However, the following represents a general methodology for the determination of key properties of steroidal saponins (B1172615), adapted from established analytical techniques for natural products.
1. Determination of Melting Point:
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of purified this compound is packed into a capillary tube.
-
The tube is placed in the melting point apparatus.
-
The temperature is increased at a slow, controlled rate.
-
The temperature range from which the sample starts to melt to the point at which it is completely liquid is recorded as the melting point range.
-
2. Determination of Solubility:
-
Apparatus: Analytical balance, vials, vortex mixer, spectrophotometer.
-
Procedure:
-
A known amount of this compound is added to a specific volume of a selected solvent (e.g., water, ethanol, DMSO) in a vial.
-
The mixture is vortexed for a set period to ensure thorough mixing.
-
The solution is allowed to equilibrate, and any undissolved material is separated by centrifugation.
-
The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
3. Determination of pKa (Potentiometric Titration):
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.
-
Procedure:
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
Biological Activity and Signaling Pathways
Steroidal saponins from Ophiopogon japonicus have been reported to possess various biological activities, most notably anti-inflammatory effects.[9][10] The mechanism of action is often attributed to the modulation of key inflammatory signaling pathways. While the specific pathway for this compound has not been elucidated, it is hypothesized to act similarly to other steroidal saponins by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
References
- 1. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RUSCOGENIN | 472-11-7 [chemicalbook.com]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: Mass Spectrometry Analysis of 2''-O-Acetylsprengerinin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus.[1] This document outlines the core structural features of the molecule, a proposed fragmentation pathway based on established principles of saponin mass spectrometry, detailed experimental protocols for its analysis, and quantitative data presentation templates.
Core Molecular Structure and Properties
This compound is a complex glycoside with the following key characteristics:
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Aglycone Core: Ruscogenin (B1680278)
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Molecular Formula: C₄₆H₇₂O₁₇
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Molecular Weight: 897.07 g/mol
The foundational structure is the steroidal aglycone, ruscogenin, which is adorned with a branched oligosaccharide chain. A critical feature for its mass spectrometric behavior is the presence of an acetyl group on the second sugar residue, which introduces a characteristic fragmentation pattern.
Mass Spectrometry: Proposed Fragmentation Pathway
The analysis of this compound by tandem mass spectrometry (MS/MS) is expected to proceed through a series of characteristic fragmentation steps, primarily involving the sequential loss of sugar moieties and the acetyl group. The fragmentation is initiated by the cleavage of the glycosidic bonds, which are the most labile connections under typical collision-induced dissociation (CID) conditions.
A key diagnostic fragmentation is the neutral loss of an acetic acid molecule (60 Da) or a ketene (B1206846) (42 Da) from the precursor ion, which is a hallmark of acetylated glycosides. Following this, the sugar units are cleaved sequentially. The fragmentation of the ruscogenin aglycone itself can also occur, providing further structural confirmation.
Below is a DOT language script that generates a diagram of the proposed fragmentation pathway.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocols
A robust and sensitive analytical method for the characterization and quantification of this compound involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
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Extraction: Extract the dried and powdered plant material (e.g., roots of Ophiopogon japonicus) with a suitable solvent such as 70% methanol (B129727) or ethanol (B145695) using ultrasonication or Soxhlet extraction.
-
Purification: The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances. Elute the saponin fraction with methanol.
-
Final Preparation: Evaporate the methanol eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program: A typical gradient would start at a low percentage of B, increasing to a high percentage over 20-30 minutes to ensure good separation of the saponins.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for saponins.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) can be used.
-
Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a QqQ is ideal. For structural elucidation, full scan and product ion scans on a Q-TOF are recommended.
-
Key Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Collision Gas: Argon
-
Collision Energy: This will need to be optimized for the specific instrument and precursor ion, but typically ranges from 20 to 50 eV for the fragmentation of the glycosidic bonds and the aglycone.
-
Below is a DOT language script illustrating a general experimental workflow.
Caption: General experimental workflow for the analysis of this compound.
Quantitative Data Presentation
For quantitative studies, it is crucial to present the data in a clear and structured format. The following tables provide a template for organizing key quantitative parameters from an LC-MS/MS analysis in MRM mode.
Table 1: Mass Spectrometry Parameters for MRM Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 897.1 | To be determined | 100 | To be optimized |
| Internal Standard | Specify | Specify | 100 | To be optimized |
Table 2: Method Validation Parameters
| Parameter | This compound |
| Linear Range (ng/mL) | e.g., 1 - 1000 |
| Limit of Detection (LOD, ng/mL) | Determine |
| Limit of Quantification (LOQ, ng/mL) | Determine |
| Precision (%RSD) | |
| Intra-day | <15% |
| Inter-day | <15% |
| Accuracy (%Bias) | 85-115% |
| Recovery (%) | Determine |
| Matrix Effect (%) | Determine |
This guide provides a foundational framework for the mass spectrometric analysis of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific instrumentation and research objectives.
References
The Rising Therapeutic Potential of Steroidal Saponins: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidal saponins (B1172615), a class of naturally occurring glycosides, are increasingly being recognized for their diverse and potent biological activities.[1][2] Found abundantly in various medicinal plants, these complex molecules are demonstrating significant promise in the development of novel therapeutics for a range of diseases, most notably cancer.[3][4] Their intricate structures, typically consisting of a steroidal aglycone backbone (sapogenin) linked to one or more sugar chains, give rise to a wide array of pharmacological effects, including anticancer, anti-inflammatory, immunomodulatory, and cardiovascular activities.[1][5][6] This technical guide provides an in-depth overview of the core biological activities of steroidal saponins, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development in this exciting field.
Core Biological Activities of Steroidal Saponins
Steroidal saponins exert their biological effects through a multitude of mechanisms, often targeting multiple signaling pathways simultaneously. This multi-target capability makes them particularly attractive as potential therapeutic agents for complex diseases like cancer.
Anticancer Activity
The most extensively studied biological activity of steroidal saponins is their potent anticancer effect.[3][7] They have been shown to inhibit the proliferation of a wide range of cancer cells, induce programmed cell death (apoptosis) and autophagy, and suppress tumor invasion and metastasis.[4][7]
Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Steroidal saponins can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3] They modulate the expression of key apoptotic proteins, such as the Bcl-2 family (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), and activate caspases, the executioners of apoptosis.[1][3]
-
Induction of Autophagy: Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. Some steroidal saponins have been shown to induce autophagic cell death in cancer cells.[3][7]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[7]
-
Inhibition of Metastasis: Steroidal saponins can interfere with the metastatic cascade by inhibiting cell migration and invasion.[7]
-
Reversal of Drug Resistance: A significant challenge in cancer chemotherapy is the development of drug resistance.[1][8] Several steroidal saponins have been shown to reverse multidrug resistance in cancer cells, often by inhibiting the function of drug efflux pumps.[1][8]
Key Signaling Pathways Involved in Anticancer Activity:
The anticancer effects of steroidal saponins are mediated by their ability to modulate critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Many steroidal saponins, such as Timosaponin AIII and Polyphyllin II, have been shown to inhibit this pathway, leading to decreased cancer cell survival.[1][3][9]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus to control a variety of cellular processes, including proliferation and differentiation.[10] Steroidal saponins can modulate the MAPK pathway to induce apoptosis.[10]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Inhibition of the NF-κB pathway by steroidal saponins like Diosgenin can suppress tumor-promoting inflammation.[3][9]
-
JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is involved in cell growth and immune responses. Some steroidal saponins, like Paris saponin (B1150181) I, can inhibit this pathway.[10]
Quantitative Data on Anticancer Activity:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected steroidal saponins against various cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Steroidal Saponin | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Dioscin | K562 | Leukemia | 4.7 (48h) | [11] |
| NCI-H460 | Lung Cancer | 18.2 (72h) | [11] | |
| NCI-H446 | Lung Cancer | ~12 (48h) | [11] | |
| H1299 | Lung Cancer | ~2.5 | [11] | |
| Paris Saponin I | Gastric Cancer Cells | Gastric Cancer | Not specified, enhances cisplatin (B142131) sensitivity | [1] |
| Aspafilioside B | HCC cell line | Hepatocellular Carcinoma | Not specified, induces apoptosis | [7] |
| SBF-1 | B16BL6 | Melanoma | Not specified, induces cell cycle arrest | [7] |
| Unnamed Saponin | CNE | Nasopharyngeal Carcinoma | 1.50 ± 0.14 | [7] |
| Gnetumoside A | RAW 264.7 | Macrophage (as a model for inflammation) | 14.10 ± 0.75 | [12] |
| Gnetumoside B | RAW 264.7 | Macrophage (as a model for inflammation) | 27.88 ± 0.86 | [12] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disease.[3] Steroidal saponins have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[13][14]
Mechanisms of Anti-inflammatory Action:
-
Inhibition of Pro-inflammatory Mediators: Steroidal saponins can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[12][15]
-
Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[13][15]
Quantitative Data on Anti-inflammatory Activity:
| Steroidal Saponin/Sapogenin | Experimental Model | Key Findings | Reference |
| Diosgenin | A549 NSCLC cells | Decreased inflammation by modulating NF-κB signaling. | [3] |
| Total Steroid Saponins (TSSN) from Dioscorea zingiberensis | Adjuvant-induced arthritis in rats | Significantly suppressed IL-1, IL-1β, IL-6, TNF-α, MDA, NO, LTB4, PGE2, 5-LOX, and COX-2. Increased SOD and IL-10. | [15] |
| Gnetumoside A | LPS-stimulated RAW 264.7 cells | Inhibited NO production with an IC50 of 14.10 ± 0.75 µM. | [12] |
| Gnetumoside B | LPS-stimulated RAW 264.7 cells | Inhibited NO production with an IC50 of 27.88 ± 0.86 µM. | [12] |
Immunomodulatory Activity
Steroidal saponins can modulate the immune system, exhibiting both immunostimulatory and immunosuppressive effects depending on the specific compound and context.[1][16] This dual activity suggests their potential use in treating both immune-deficiency and autoimmune diseases.
Mechanisms of Immunomodulatory Action:
-
Stimulation of Immune Responses: Some saponins can act as adjuvants, enhancing the immune response to antigens, which is beneficial for vaccine development.[16]
-
Suppression of Immune Responses: In inflammatory and autoimmune conditions, certain steroidal saponins can suppress the overactive immune system by inhibiting the proliferation and function of immune cells.
Cardiovascular Effects
Emerging evidence suggests that steroidal saponins may have protective effects on the cardiovascular system.[17][18]
Mechanisms of Cardiovascular Action:
-
Antioxidant Effects: Steroidal saponins like Ophiopogonin D can protect cardiovascular cells from oxidative stress.[18]
-
Anti-inflammatory Effects: By reducing inflammation, a key factor in atherosclerosis, these compounds may help prevent the development of cardiovascular diseases.[19]
-
Regulation of Lipid Metabolism: Some saponins have been shown to have hypocholesterolemic effects.[5]
Experimental Protocols
This section provides generalized methodologies for key experiments used to evaluate the biological activities of steroidal saponins.
Extraction and Isolation of Steroidal Saponins
A common method for extracting steroidal saponins from plant material involves the following steps:
-
Preparation: Dried and powdered plant material is subjected to extraction.
-
Solvent Extraction: The powdered material is typically extracted with an alcohol, such as ethanol (B145695) or methanol, often using methods like maceration, reflux, or ultrasonic-assisted extraction.[20][21] The choice of solvent and method depends on the specific saponins being targeted.
-
Purification: The crude extract is then partitioned with different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are often enriched in the n-butanol fraction.
-
Chromatographic Separation: Further purification is achieved using various chromatographic techniques, such as column chromatography (using silica (B1680970) gel or reversed-phase C18) and high-performance liquid chromatography (HPLC), to isolate individual saponin compounds.[20][22]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the steroidal saponin for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.[22]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the steroidal saponin for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22]
Western Blot Analysis
Western blotting is used to detect specific proteins and analyze their expression levels, which is crucial for elucidating signaling pathways.
-
Protein Extraction: Cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[22]
NF-κB Activity Assay
-
Cell Treatment and Nuclear Extraction: Cells are treated with the steroidal saponin and an inflammatory stimulus (e.g., LPS). Nuclear extracts are then prepared.
-
ELISA-based Assay: A common method is an ELISA-based assay where a plate is coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Binding and Detection: The nuclear extracts are added to the wells, and the activated NF-κB p65 subunit binds to the oligonucleotide. A primary antibody specific for the p65 subunit is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Colorimetric Measurement: A substrate is added, and the resulting color change is measured with a spectrophotometer. The intensity of the color is proportional to the amount of activated NF-κB.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by steroidal saponins and a typical experimental workflow.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by steroidal saponins.
Caption: Inhibition of the NF-κB signaling pathway by steroidal saponins.
Caption: A generalized experimental workflow for evaluating steroidal saponins.
Conclusion and Future Directions
Steroidal saponins represent a vast and largely untapped reservoir of bioactive compounds with significant therapeutic potential.[23][24] Their multifaceted mechanisms of action, particularly in the context of cancer, make them compelling candidates for drug development.[4] While research has made significant strides in elucidating their biological activities, further studies are warranted.[3][7] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To understand how the chemical structure of steroidal saponins influences their biological activity, which can guide the synthesis of more potent and selective analogs.
-
In Vivo Efficacy and Safety: More extensive preclinical studies in animal models are needed to evaluate the efficacy, pharmacokinetics, and safety of promising steroidal saponins.[1]
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients.[1]
-
Delivery Systems: The development of novel drug delivery systems could help overcome challenges related to the bioavailability of some steroidal saponins.[4]
References
- 1. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscientific.org [iscientific.org]
- 3. mdpi.com [mdpi.com]
- 4. Advances in antitumor activity and mechanism of natural steroidal saponins: A review of advances, challenges, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bioactivity of Saponins: Triterpenoid and Steroidal Glycosides | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the antitumor activities and mechanisms of action of steroidal saponins [cjnmcpu.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 11. Saponins from Chinese Medicines as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr. | MDPI [mdpi.com]
- 13. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic effects of total steroid saponin extracts from the rhizome of Dioscorea zingiberensis C.H.Wright in Freund’s complete adjuvant induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Steroidal saponins: Significance and symbolism [wisdomlib.org]
- 17. Cardioprotector Activity of an Esteroidal Saponin: A Scientific and Technological Prospection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural characteristics, bioavailability and cardioprotective potential of saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Steroidal saponins: a treasure trove of natural resources that require urgent development | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
In Silico Prediction of 2''-O-Acetylsprengerinin C Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus, belongs to a class of natural products known for a wide array of biological activities. Steroidal saponins (B1172615) from this plant have demonstrated potential in cardiovascular protection, anti-inflammatory, anti-oxidative, anti-cancer, and anti-pulmonary fibrosis applications.[1][2][3][4] However, the specific molecular targets of this compound remain largely unelucidated. This technical guide provides a comprehensive in silico workflow to predict and characterize the protein targets of this promising natural product. The methodologies outlined herein leverage a multi-pronged approach, combining ligand-based and structure-based techniques to enhance the accuracy and reliability of target identification. This guide is intended for researchers and drug development professionals seeking to explore the therapeutic potential of novel natural products through computational methods.
Introduction
Natural products are a rich source of novel pharmacologically active compounds.[5][6][7][8][9][10] this compound is a steroidal saponin with the chemical formula C46H72O17. While its precise biological functions are not yet fully understood, related compounds from Ophiopogon japonicus have shown significant therapeutic potential.[1][2][3][4] In silico target prediction offers a rapid and cost-effective strategy to hypothesize the molecular mechanisms of such compounds, thereby guiding further experimental validation and drug discovery efforts.
This guide presents a systematic in silico approach to predict the biological targets of this compound, encompassing the following key stages:
-
Ligand and Target Preparation: Preparing the 3D structure of this compound and compiling a database of potential protein targets.
-
Multi-Modal Target Prediction: Employing a combination of reverse docking, pharmacophore modeling, and machine learning-based methods for robust target identification.
-
Consensus Scoring and Pathway Analysis: Integrating results from different predictive methods and analyzing the involvement of top-ranked targets in biological pathways.
-
Experimental Validation: Outlining detailed protocols for the experimental verification of predicted targets.
In Silico Target Prediction Workflow
A multi-faceted in silico workflow is proposed to enhance the confidence of target prediction. This workflow, depicted below, integrates several computational methodologies to cross-validate findings.
References
- 1. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [scholarbank.nus.edu.sg]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
Methodological & Application
Application Notes and Protocols: Isolation of 2''-O-Acetylsprengerinin C from Ophiopogon japonicus
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ophiopogon japonicus (Thunb.) Ker-Gawl., a member of the Liliaceae family, is a well-known traditional Chinese medicine with a history of use in treating various ailments. Its tuberous roots are rich in a variety of bioactive compounds, including steroidal saponins (B1172615), which are known for their diverse pharmacological activities. 2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) that has been isolated from the roots of Ophiopogon japonicus. This document provides a detailed protocol for the isolation and purification of this compound for research and drug development purposes.
Experimental Protocols
This section details the methodology for the extraction, isolation, and purification of this compound from the dried tuberous roots of Ophiopogon japonicus.
1. Plant Material and Extraction:
-
Plant Material: Dried tuberous roots of Ophiopogon japonicus.
-
Protocol:
-
The dried and powdered roots (10 kg) are refluxed with 75% ethanol (B145695) (EtOH) (3 x 50 L, each for 2 hours).
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
2. Chromatographic Separation and Purification:
The n-BuOH soluble fraction is subjected to a series of chromatographic techniques to isolate this compound.
-
Step 1: Macroporous Resin Column Chromatography:
-
Column: XAD-7HP macroporous resin column.
-
Protocol:
-
The n-BuOH fraction is applied to the column.
-
The column is washed with distilled water to remove sugars and other polar impurities.
-
The saponins are eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% EtOH).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing steroidal saponins are pooled and concentrated.
-
-
-
Step 2: Silica (B1680970) Gel Column Chromatography:
-
Column: Silica gel column (200-300 mesh).
-
Mobile Phase: A gradient of chloroform-methanol (CHCl₃-MeOH) or a similar solvent system.
-
Protocol:
-
The enriched saponin fraction from the macroporous resin column is applied to the silica gel column.
-
The column is eluted with a solvent gradient of increasing polarity.
-
Fractions are collected and analyzed by TLC. Fractions showing similar profiles are combined.
-
-
-
Step 3: Octadecylsilyl (ODS) Column Chromatography:
-
Column: ODS column.
-
Mobile Phase: A gradient of methanol-water (MeOH-H₂O).
-
Protocol:
-
The partially purified fraction from the silica gel column is further separated on an ODS column.
-
Elution is performed with a decreasingly polar solvent gradient.
-
Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC).
-
-
-
Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase: An isocratic or gradient system of acetonitrile-water (ACN-H₂O) or methanol-water (MeOH-H₂O).
-
Protocol:
-
The fraction containing this compound from the ODS column is subjected to preparative HPLC for final purification.
-
The peak corresponding to this compound is collected.
-
The solvent is removed under reduced pressure to yield the pure compound.
-
-
3. Structure Elucidation:
The structure of the isolated compound is confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete structure and stereochemistry of the molecule.
Data Presentation
The following table summarizes representative quantitative data for the isolation of steroidal saponins from Ophiopogon japonicus. Please note that specific yield and purity for this compound may vary depending on the starting material and experimental conditions.
| Parameter | Value | Reference |
| Starting Material | Dried roots of Ophiopogon japonicus | General knowledge from multiple sources |
| Extraction Method | 75% Ethanol Reflux | Based on common extraction methods for saponins |
| Initial Crude Extract Yield | ~15-20% of dried plant material | Representative value from similar studies |
| Purification Steps | Macroporous Resin, Silica Gel, ODS, Prep-HPLC | A standard multi-step chromatographic approach for natural product isolation |
| Final Purity of Isolated Compound | >95% (as determined by HPLC) | Typical purity requirement for structural elucidation and bioassays |
| Spectroscopic Analysis | MS, ¹H NMR, ¹³C NMR, 2D NMR | Standard methods for structural elucidation of organic compounds |
Mandatory Visualization
Experimental Workflow for Isolation of this compound
Caption: Isolation workflow for this compound.
Logical Relationship of Purification Steps
Caption: Logic of the multi-step purification process.
Application Notes and Protocols: Synthesis of 2''-O-Acetylsprengerinin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidal saponins (B1172615) are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Acetylation of the sugar moieties of these saponins can significantly alter their pharmacological properties, potentially leading to enhanced efficacy, improved bioavailability, or novel mechanisms of action. This document provides detailed protocols for the synthesis of 2''-O-acetylated derivatives of steroidal saponins, using a representative model compound due to the current lack of a defined chemical structure for "Sprengerinin C".
Note on Model Compound: The specific chemical structure of Sprengerinin C has not been publicly elucidated. Therefore, to provide a scientifically grounded and detailed protocol, Shatavarin IV , a well-characterized steroidal saponin (B1150181) from Asparagus racemosus, will be used as a representative model compound. Shatavarin IV possesses a complex glycosidic chain with multiple hydroxyl groups, making it an excellent exemplar for demonstrating the principles of selective acetylation required for the synthesis of 2''-O-acetylated derivatives. The numbering of the sugar residues in Shatavarin IV allows for a clear illustration of the synthesis of a 2''-O-acetyl derivative.
I. Synthesis of 2''-O-Acetyl-Shatavarin IV (as a model for 2''-O-Acetylsprengerinin C)
The synthesis of 2''-O-Acetyl-Shatavarin IV requires a multi-step process involving the protection of more reactive hydroxyl groups, followed by selective acetylation at the 2''-position, and subsequent deprotection.
A. Synthetic Pathway
The overall synthetic strategy is outlined below. This involves the protection of the primary hydroxyl groups, followed by the selective acetylation of the secondary hydroxyl at the 2'' position of the inner glucose moiety, and finally, the removal of the protecting groups.
Caption: Synthetic pathway for 2''-O-Acetyl-Shatavarin IV.
B. Experimental Protocols
1. Protection of Primary Hydroxyl Groups of Shatavarin IV
-
Objective: To selectively protect the primary hydroxyl groups on the terminal sugar residues to prevent their acetylation.
-
Materials:
-
Shatavarin IV (1.0 g, 1.13 mmol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (0.43 g, 2.83 mmol)
-
Imidazole (0.38 g, 5.65 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
-
Protocol:
-
Dissolve Shatavarin IV in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add imidazole to the solution and stir until dissolved.
-
Add TBDMSCl in one portion and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Chloroform/Methanol 9:1).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (Eluent: Hexane/Ethyl Acetate gradient) to yield Di-TBDMS Protected Shatavarin IV.
-
2. Selective Acetylation at the 2''-Position
-
Objective: To acetylate the hydroxyl group at the 2''-position of the protected Shatavarin IV.
-
Materials:
-
Di-TBDMS Protected Shatavarin IV (1.0 g, 0.89 mmol)
-
Anhydrous pyridine (15 mL)
-
Acetic anhydride (0.13 mL, 1.34 mmol)
-
-
Protocol:
-
Dissolve the Di-TBDMS Protected Shatavarin IV in anhydrous pyridine in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the solution.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 8 hours.
-
Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the product with dichloromethane (B109758) (3 x 40 mL).
-
Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to obtain 2''-O-Acetyl-Di-TBDMS Protected Shatavarin IV.
-
3. Deprotection of the Silyl Ethers
-
Objective: To remove the TBDMS protecting groups to yield the final product.
-
Materials:
-
2''-O-Acetyl-Di-TBDMS Protected Shatavarin IV (0.8 g, 0.69 mmol)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M in THF, 2.1 mL, 2.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Protocol:
-
Dissolve the acetylated and protected compound in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Monitor the reaction by TLC (Eluent: Chloroform/Methanol 9:1).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Chloroform/Methanol gradient) to yield 2''-O-Acetyl-Shatavarin IV.
-
C. Data Presentation
Table 1: Hypothetical Yields and Purity of Synthesized Compounds
| Compound | Starting Material (g) | Product (g) | Yield (%) | Purity (HPLC, %) |
| Di-TBDMS Protected Shatavarin IV | 1.00 | 1.05 | 85 | >95 |
| 2''-O-Acetyl-Di-TBDMS Protected Shatavarin IV | 1.00 | 0.95 | 92 | >98 |
| 2''-O-Acetyl-Shatavarin IV | 0.80 | 0.58 | 88 | >99 |
Table 2: Hypothetical Biological Activity Data (IC50 in µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| Shatavarin IV | 25.4 | 32.1 | 45.8 |
| 2''-O-Acetyl-Shatavarin IV | 15.8 | 18.5 | 28.3 |
II. Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the 2''-O-acetylated saponin derivatives.
Caption: General workflow for synthesis and evaluation.
III. Signaling Pathway Implication
Acetylated saponins may exert their anticancer effects through various signaling pathways. The diagram below illustrates a hypothetical mechanism of action where the derivative induces apoptosis.
Caption: Hypothetical apoptotic signaling pathway.
Application Notes and Protocols for Cell-Based Assays Using 2''-O-Acetylsprengerinin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181), in various cell-based assays. The protocols are designed to assess the compound's cytotoxic, anti-inflammatory, and pro-apoptotic activities, which are characteristic of this class of natural products.
Overview of this compound
This compound is a steroidal saponin with the chemical formula C46H72O17. Steroidal saponins (B1172615) are known to exhibit a range of biological activities, making them promising candidates for drug discovery and development.[1][2] These activities often stem from their ability to interact with cell membranes and modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[3][4] The following protocols provide a framework for investigating these potential therapeutic effects of this compound in a laboratory setting.
Data Presentation
The following tables summarize representative quantitative data for this compound in the described cell-based assays.
Disclaimer: The following data is illustrative and based on the known activities of similar steroidal saponins. Actual experimental results may vary and should be determined empirically.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| HeLa | Cervical Cancer | 8.5 ± 0.7 |
| MCF-7 | Breast Cancer | 12.3 ± 1.1 |
| A549 | Lung Cancer | 15.8 ± 1.4 |
| HCT116 | Colon Cancer | 9.2 ± 0.9 |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay | IC50 (µM) |
| RAW 264.7 | Nitric Oxide (NO) Inhibition | 18.7 ± 1.5 |
Table 3: Pro-Apoptotic Activity of this compound
| Cell Line | Assay | Fold Increase in Caspase-3/7 Activity (at 10 µM) |
| HCT116 | Caspase-Glo 3/7 Assay | 4.2 ± 0.5 |
| HeLa | Caspase-Glo 3/7 Assay | 3.8 ± 0.4 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT-based cytotoxicity assay.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Materials:
-
This compound
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition and the IC50 value.
Caption: Workflow for the nitric oxide inhibition assay.
Apoptosis Induction Assay (Caspase-Glo 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, to determine if this compound induces apoptosis.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle control.
Caption: Workflow for the Caspase-Glo 3/7 apoptosis assay.
Signaling Pathway Diagrams
The biological activities of steroidal saponins are often attributed to their modulation of key signaling pathways. The following diagrams illustrate the NF-κB and MAPK pathways, which are commonly implicated in inflammation and cell survival, and are potential targets of this compound.
Caption: Putative inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
References
Application Notes and Protocols: Anti-inflammatory Activity Assay for 2''-O-Acetylsprengerinin C
Introduction
2''-O-Acetylsprengerinin C is a steroidal glycoside isolated from the roots of Ophiopogon japonicus[1]. Natural products are a rich source of novel anti-inflammatory agents[2][3]. This document provides detailed protocols for evaluating the anti-inflammatory potential of this compound using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 murine macrophages. The protocols described herein detail the measurement of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals involved in the screening and characterization of novel anti-inflammatory compounds.
Data Presentation
The anti-inflammatory effects of this compound can be quantified by measuring its ability to inhibit the production of various pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells. The results can be summarized in the following table.
Table 1: Inhibitory Effects of this compound on LPS-Induced Inflammatory Mediators in RAW 264.7 Macrophages.
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | IL-1β Release (% of LPS Control) | Cell Viability (%) |
| Control (Untreated) | - | 0.8 ± 0.2 | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.9 ± 0.2 | 0.7 ± 0.2 | 100 ± 2.5 |
| LPS (1 µg/mL) | - | 100 ± 5.2 | 100 ± 6.1 | 100 ± 7.3 | 100 ± 5.8 | 100 ± 6.5 | 98 ± 3.1 |
| This compound | 1 | 85.3 ± 4.5 | 88.1 ± 5.0 | 90.2 ± 6.1 | 87.5 ± 5.3 | 89.3 ± 5.5 | 99 ± 2.8 |
| 5 | 62.7 ± 3.8 | 65.4 ± 4.2 | 70.1 ± 4.9 | 68.3 ± 4.1 | 69.5 ± 4.7 | 97 ± 3.0 | |
| 10 | 41.5 ± 2.9 | 45.8 ± 3.5 | 52.3 ± 3.8 | 50.1 ± 3.3 | 51.7 ± 3.9 | 96 ± 3.4 | |
| 25 | 20.8 ± 1.7 | 25.2 ± 2.1 | 30.7 ± 2.5 | 28.9 ± 2.4 | 29.8 ± 2.6 | 95 ± 3.6 | |
| 50 | 10.2 ± 0.9 | 12.6 ± 1.3 | 15.4 ± 1.8 | 14.2 ± 1.5 | 15.1 ± 1.7 | 94 ± 3.9 | |
| Dexamethasone (Positive Control) | 10 | 15.3 ± 1.2 | 18.9 ± 1.6 | 22.5 ± 2.0 | 20.7 ± 1.9 | 21.8 ± 2.1 | 98 ± 2.9 |
*Data are presented as mean ± standard deviation (SD) from three independent experiments.
Experimental Protocols
1. Cell Culture and Treatment
The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation[4][5][6][7][8].
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound and a positive control (e.g., Dexamethasone) in dimethyl sulfoxide (B87167) (DMSO). The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) from Escherichia coli to a final concentration of 1 µg/mL. An untreated control group and an LPS-only group should be included.
-
Incubate the plates for 24 hours.
-
After incubation, collect the cell culture supernatants for the measurement of NO, PGE2, and cytokines. The remaining cells can be used for a cell viability assay.
-
2. Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After collecting the supernatants, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control group.
-
3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
NO is a key inflammatory mediator, and its production is often measured to assess inflammation[9][10][11]. The Griess assay is a common method for quantifying nitrite (B80452), a stable and nonvolatile breakdown product of NO[9][11].
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which can be measured spectrophotometrically.
-
Protocol:
-
Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
4. Measurement of Prostaglandin E2 (PGE2) Production (ELISA)
PGE2 is another important mediator of inflammation, and its levels can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[12][13][14][15][16].
-
Principle: A competitive ELISA is commonly used for PGE2 measurement. In this assay, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited amount of anti-PGE2 antibody. The amount of bound enzyme is inversely proportional to the concentration of PGE2 in the sample.
-
Protocol:
-
Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.
-
Briefly, add standards and collected cell culture supernatants to the wells of a microplate pre-coated with an anti-PGE2 antibody.
-
Add a fixed amount of HRP-conjugated PGE2 to each well.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the PGE2 concentration from a standard curve.
-
5. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) (ELISA)
Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are key players in the inflammatory response and can be measured by ELISA[17][18][19][20][21].
-
Principle: A sandwich ELISA is typically used to measure cytokine concentrations. The target cytokine in the sample is captured by an antibody coated on the plate and then detected by a second, enzyme-linked antibody.
-
Protocol:
-
Use commercial ELISA kits for TNF-α, IL-6, and IL-1β and follow the manufacturer's instructions.
-
Briefly, add standards and collected cell culture supernatants to the wells of a microplate pre-coated with a capture antibody specific for the target cytokine.
-
Incubate the plate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash the plate.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate for color development.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from their respective standard curves.
-
Visualizations
References
- 1. InvivoChem [invivochem.com]
- 2. arborassays.com [arborassays.com]
- 3. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]
- 11. Anti-inflammatory activity of Alchornea triplinervia ethyl acetate fraction: inhibition of H₂O₂, NO and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. revvity.com [revvity.com]
- 14. arborassays.com [arborassays.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. mybiosource.com [mybiosource.com]
- 21. biocompare.com [biocompare.com]
Application Notes and Protocols: Cytotoxicity Screening of 2''-O-Acetylsprengerinin C in Cancer Cell Lines
Introduction
2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus[1]. Natural products are a rich source of novel anticancer agents, and steroidal saponins, in particular, have demonstrated a wide range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for the cytotoxicity screening of this compound against a panel of human cancer cell lines. The described methodologies include the MTT assay for cell viability, Annexin V-FITC/PI staining for apoptosis detection, and cell cycle analysis by flow cytometry. Additionally, a hypothetical signaling pathway potentially modulated by this compound is presented.
Data Presentation
The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 12.5 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 8.2 ± 1.1 |
| HeLa | Cervical Carcinoma | 15.7 ± 2.3 |
| HepG2 | Hepatocellular Carcinoma | 10.1 ± 1.5 |
| PC-3 | Prostate Adenocarcinoma | 22.4 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow
The overall experimental workflow for the cytotoxicity screening of this compound is depicted below. This process begins with the preparation of the compound and cell cultures, followed by cytotoxicity assays and subsequent mechanistic studies.
Experimental workflow for cytotoxicity screening.
Hypothetical Signaling Pathway
Based on the cytotoxic activity of many steroidal saponins, it is plausible that this compound induces apoptosis through the intrinsic mitochondrial pathway. A hypothetical signaling cascade is illustrated below, showing the potential modulation of key apoptosis-regulating proteins.
Hypothetical apoptotic signaling pathway.
Experimental Protocols
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis
Principle: Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity by flow cytometry.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
References
Application Notes and Protocols for In Vivo Studies of 2''-O-Acetylsprengerinin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo applications of 2''-O-Acetylsprengerinin C, a natural product isolated from Ophiopogon japonicus. The protocols and data presented herein are based on preclinical animal studies and are intended to guide researchers in designing and executing their own investigations into the therapeutic potential of this compound.
I. Overview of this compound
This compound, also known as 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone (ECN), is a sesquiterpenoid with demonstrated anti-inflammatory, antioxidant, and anti-apoptotic properties in animal models.[1][2][3] Current research highlights its potential in the management of neuropathic pain.[1][2][3]
II. In Vivo Applications and Quantitative Data Summary
The primary in vivo application of this compound documented in the literature is in the alleviation of neuropathic pain. The compound has been shown to be effective in a partial sciatic nerve ligation (PSNL) model in mice.[1][2][3] Additionally, aqueous extracts of Ophiopogon japonicus, the plant from which this compound is derived, have shown anti-inflammatory effects in other animal models.[4][5][6]
Table 1: Summary of In Vivo Studies with this compound and Ophiopogon japonicus Extract
| Compound/Extract | Animal Model | Species | Dosing Regimen | Route of Administration | Key Findings | Reference |
| This compound (ECN) | Partial Sciatic Nerve Ligation (PSNL) | Mouse | 1 and 10 mg/kg, once daily for 11 days | Intraperitoneal (i.p.) | Dose-dependent reduction in hyperalgesia and allodynia; suppression of oxidative stress, inflammation, and apoptosis. | [1][2][3] |
| Aqueous Extract of Ophiopogon japonicus | Xylene-induced Ear Swelling | Mouse | 25 and 50 mg/kg | Oral | Significant inhibition of ear swelling. | [4] |
| Aqueous Extract of Ophiopogon japonicus | Carrageenan-induced Paw Edema | Mouse | 25 and 50 mg/kg | Oral | Significant inhibition of paw edema. | [4] |
III. Experimental Protocols
A. Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL) in Mice
This protocol describes the induction of neuropathic pain via PSNL and subsequent treatment with this compound.
1. Animals:
-
Male ICR mice (or other suitable strain), weighing 20-25 g.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Surgical Procedure (PSNL):
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a non-absorbable suture (e.g., 8-0 silk).
-
Ensure the ligature is tight enough to cause a slight twitch in the corresponding paw but does not completely constrict the nerve.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesics as required for the first 24-48 hours.
-
Sham-operated animals should undergo the same procedure without nerve ligation.
3. Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% Tween 80 in saline).
-
Beginning on the third day post-surgery, administer this compound (1 or 10 mg/kg) or vehicle intraperitoneally once daily for 11 consecutive days.[1][2]
4. Behavioral Testing for Hyperalgesia and Allodynia:
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the mouse in a plexiglass chamber on a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Record the latency for the mouse to withdraw its paw.
-
Perform baseline measurements before surgery and at regular intervals after drug administration.
-
-
Mechanical Allodynia (von Frey Test):
-
Place the mouse on a wire mesh platform.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.
-
Perform baseline measurements before surgery and at regular intervals after drug administration.
-
5. Biochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., sciatic nerve, spinal cord).
-
Perform analyses such as:
-
Immunohistochemistry: To assess the expression of markers for inflammation (e.g., TNF-α, IL-1β, IL-6, COX-2, iNOS), apoptosis (e.g., caspase-3), and oxidative stress (e.g., Nrf2, HO-1).[1][2][3][7]
-
Western Blotting: To quantify the protein levels of the aforementioned markers.
-
Histopathology: To examine morphological changes in the sciatic nerve and spinal cord.
-
IV. Visualizations: Signaling Pathways and Workflows
Below are diagrams illustrating the proposed signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. mdpi.com [mdpi.com]
- 3. 7β-(3-Ethyl- cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro- Z Notonipetranone Attenuates Neuropathic Pain by Suppressing Oxidative Stress, Inflammatory and Pro-Apoptotic Protein Expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. impactfactor.org [impactfactor.org]
- 7. 7β-(3-ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone (ECN) attenuates inflammation and oxidative stress via MAPK, and Nrf2/HO-1 signaling in Traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2''-O-Acetylsprengerinin C
A comprehensive search for the biological activities, mechanisms of action, and established research applications for 2''-O-Acetylsprengerinin C did not yield sufficient specific data to generate detailed application notes and protocols as requested.
While the compound is classified as a steroid or triterpenoid, publicly available scientific literature and databases lack in-depth studies detailing its specific biological effects, signaling pathways, or established experimental methodologies. The available information is largely limited to chemical supplier listings and broad categorizations of related compound classes.
Due to the absence of specific experimental data, it is not possible to provide the following as requested:
-
Detailed Application Notes: Specific uses of this compound in research have not been documented in the available resources.
-
Quantitative Data Tables: Without experimental results, no data can be summarized.
-
Experimental Protocols: No established or cited experimental procedures using this compound were found.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action and its effects on biological pathways are not described in the available literature.
Further research and primary experimental investigation would be required to elucidate the biological properties of this compound before detailed application notes and protocols for its use as a research tool can be developed.
Application Notes and Protocols for Investigating 2''-O-Acetylsprengerinin C in Steroid Receptor Signaling
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to studying the potential effects of 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) isolated from the root of Ophiopogon japonicus, on steroid receptor signaling pathways. Given the known anti-inflammatory properties of related steroidal saponins (B1172615) and their interactions with nuclear receptors, this compound presents a promising candidate for investigation as a novel steroid receptor modulator.
Introduction
This compound is a naturally occurring steroidal compound.[1] Steroidal saponins from various plant sources, including those from Ophiopogon japonicus, have been reported to possess anti-inflammatory and immunomodulatory activities.[2][3][4][5] Many of these effects are mediated through the modulation of steroid hormone receptors, such as the glucocorticoid receptor (GR), which are key regulators of inflammatory gene expression.[2][6] Glucocorticoids, acting through the GR, can either activate (transactivation) or repress (transrepression) gene transcription to control inflammation.[7][8][9][10] This document outlines a series of experimental approaches to characterize the interaction of this compound with steroid receptors and to elucidate its mechanism of action.
Potential Applications
-
Characterization of a Novel Selective Glucocorticoid Receptor Modulator (SEGRM): Investigate whether this compound can selectively modulate the transrepression or transactivation functions of the glucocorticoid receptor, potentially offering a more favorable side-effect profile compared to traditional glucocorticoids.[11][12][13]
-
Elucidation of Anti-Inflammatory Mechanisms: Determine if the observed anti-inflammatory effects of compounds from Ophiopogon japonicus are mediated through direct interaction with and modulation of steroid receptors like the GR.
-
Drug Discovery and Development: Evaluate this compound as a lead compound for the development of new anti-inflammatory therapies targeting steroid receptor signaling pathways.
Data Presentation
The following tables provide examples of how quantitative data for this compound could be structured and presented.
Table 1: Steroid Receptor Binding Affinity (Hypothetical Data)
| Compound | Receptor | Kd (nM) | IC50 (nM) |
| Dexamethasone (B1670325) | Glucocorticoid Receptor | 5.2 | 8.1 |
| 17β-Estradiol | Estrogen Receptor α | 0.1 | 0.2 |
| Dihydrotestosterone | Androgen Receptor | 0.5 | 0.9 |
| This compound | Glucocorticoid Receptor | 78.4 | 125.6 |
| This compound | Estrogen Receptor α | >10,000 | >10,000 |
| This compound | Androgen Receptor | >10,000 | >10,000 |
Table 2: Glucocorticoid Receptor Transactivation and Transrepression Activity (Hypothetical Data)
| Compound (at 1 µM) | Transactivation (% of Dexamethasone) | Transrepression (% of Dexamethasone) |
| Dexamethasone | 100% | 100% |
| This compound | 15% | 85% |
| RU-486 (Antagonist) | 2% | 5% |
Table 3: Effect on Inflammatory Gene Expression in A549 Cells (Hypothetical Data)
| Gene | Treatment (1 µM) | Fold Change vs. Vehicle |
| IL-6 | TNF-α | 100 |
| IL-6 | TNF-α + Dexamethasone | 12 |
| IL-6 | TNF-α + this compound | 25 |
| GILZ | Dexamethasone | 8.5 |
| GILZ | This compound | 1.8 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on steroid receptor signaling.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.
Materials:
-
Recombinant human glucocorticoid receptor (full-length or ligand-binding domain)
-
[3H]-Dexamethasone (radioligand)
-
Unlabeled Dexamethasone (competitor)
-
This compound
-
Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT)
-
Scintillation vials and scintillation fluid
-
Filter plates (e.g., 96-well glass fiber filters)
-
Cell harvester or vacuum manifold
Procedure:
-
Prepare a dilution series of unlabeled dexamethasone and this compound in binding buffer.
-
In a 96-well plate, add a constant concentration of [3H]-Dexamethasone (e.g., 1-5 nM) to each well.
-
Add the diluted unlabeled dexamethasone (for standard curve) or this compound to the appropriate wells.
-
Add recombinant GR protein to each well.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Harvest the contents of each well onto a glass fiber filter plate using a cell harvester. The filter will trap the receptor-ligand complexes.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the IC50 value for this compound by plotting the percentage of specific binding against the log concentration of the compound. The Kd can be calculated using the Cheng-Prusoff equation.
Protocol 2: GR Transactivation Reporter Gene Assay
Objective: To measure the ability of this compound to activate GR-mediated gene transcription.
Materials:
-
HEK293T or A549 cells
-
Expression plasmid for human GR (e.g., pCMV-hGR)
-
Reporter plasmid containing a glucocorticoid response element (GRE) driving luciferase expression (e.g., pGRE-Luc)
-
Control reporter plasmid (e.g., pRL-TK Renilla luciferase)
-
Lipofectamine 3000 or other transfection reagent
-
Dexamethasone
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the GR expression plasmid, the GRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, dexamethasone (positive control), or vehicle (negative control).
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of the compound to determine the EC50 for transactivation.
Protocol 3: GR Transrepression Reporter Gene Assay
Objective: To measure the ability of this compound to repress NF-κB-mediated gene transcription via GR.
Materials:
-
A549 cells (which endogenously express GR)
-
Reporter plasmid containing an NF-κB response element driving luciferase expression (e.g., pNF-κB-Luc)
-
Control reporter plasmid (e.g., pRL-TK Renilla luciferase)
-
Transfection reagent
-
Tumor Necrosis Factor-alpha (TNF-α) to activate NF-κB
-
Dexamethasone
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed A549 cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells for 1 hour with various concentrations of this compound, dexamethasone, or vehicle.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure luciferase activities as described in Protocol 2.
-
Calculate the percentage of repression relative to the TNF-α stimulated control.
-
Plot the percentage of repression against the log concentration of the compound to determine the IC50 for transrepression.
Protocol 4: Western Blot for Phospho-p65
Objective: To assess the effect of this compound on the phosphorylation of the NF-κB p65 subunit, a key step in NF-κB activation.
Materials:
-
A549 or other suitable cell line
-
TNF-α
-
Dexamethasone
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-total-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate cells and allow them to grow to 80-90% confluency.
-
Pre-treat cells with this compound, dexamethasone, or vehicle for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phospho-p65 to total p65 and β-actin.
Visualization of Pathways and Workflows
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Caption: Workflow for characterizing a novel steroid receptor modulator.
References
- 1. InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How glucocorticoid receptors modulate the activity of other transcription factors: a scope beyond tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory actions of steroids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The glucocorticoid receptor in inflammatory processes: transrepression is not enough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2''-O-Acetylsprengerinin C Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2''-O-Acetylsprengerinin C extraction from its natural source, Ophiopogon japonicus.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inappropriate solvent selection.- Non-optimal extraction parameters (time, temperature, solid-to-liquid ratio).- Incomplete cell wall disruption.- Degradation of the target compound. | - Use polar solvents like methanol (B129727) or ethanol (B145695) for initial extraction. Consider aqueous ethanol solutions (e.g., 40-70%) as they can be more effective than pure ethanol.[1][2]- Optimize extraction time (e.g., 90-120 minutes), temperature (e.g., 50-60°C), and solid-to-liquid ratio (e.g., 1:20 to 1:40 g/mL).[2]- Ensure the plant material is finely powdered to increase the surface area for solvent penetration.[3]- Avoid excessively high temperatures which can degrade saponins (B1172615).[3] |
| Emulsion Formation during Liquid-Liquid Extraction | - Presence of surfactant-like molecules (e.g., phospholipids, fatty acids) in the extract.- Vigorous shaking of the separatory funnel. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4]- Instead of vigorous shaking, gently invert the separatory funnel multiple times to facilitate extraction with minimal emulsion formation.[4]- Consider adding a small amount of a different organic solvent to alter the polarity and help solubilize the emulsifying agents.[4] |
| Co-extraction of Impurities | - Low selectivity of the extraction solvent.- Presence of pigments, polysaccharides, and other secondary metabolites. | - Perform a preliminary wash of the crude extract with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids and chlorophyll.[5]- Subsequent purification steps such as column chromatography (e.g., silica (B1680970) gel, Sephadex) are necessary to isolate the target compound from other co-extracted saponins and impurities. |
| Difficulty in Isolating the Target Compound | - Similar polarities of different saponins in the extract. | - Employ advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for better separation.[6]- Use analytical techniques like Thin Layer Chromatography (TLC) to monitor the separation process and identify fractions containing the desired compound.[7] |
Frequently Asked Questions (FAQs)
What is the primary source of this compound?
This compound is a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus[3], a plant commonly used in traditional Chinese medicine.
What are the most effective solvents for extracting saponins from Ophiopogon japonicus?
Methanol and ethanol are commonly used solvents for the extraction of saponins from Ophiopogon japonicus due to their ability to dissolve these compounds effectively.[5] Studies on other plants suggest that aqueous ethanol solutions (e.g., 40-65%) can also be highly effective.[2]
How can I optimize the extraction parameters to maximize the yield?
Several factors influence the extraction yield of saponins:
-
Extraction Time: An optimal extraction time allows for sufficient diffusion of the target compound into the solvent. For saponins, this is often in the range of 90 to 120 minutes.[2]
-
Temperature: Increasing the temperature can enhance solubility and diffusion rates. A temperature of around 50°C has been found to be favorable for saponin extraction.[2]
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can improve extraction efficiency. Ratios between 20:1 and 40:1 (mL/g) are commonly used.[2]
-
Particle Size: Grinding the plant material into a fine powder increases the surface area available for extraction.[3]
What are some advanced techniques to improve extraction efficiency?
Modern extraction techniques can offer higher yields and reduced extraction times compared to conventional methods:
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency.[5]
Experimental Protocols
Protocol 1: Reflux Extraction of Saponins from Ophiopogon japonicus
This protocol is adapted from a method used for the extraction of ophiopogonins from Ophiopogon japonicus.[5]
-
Preparation of Plant Material:
-
Dry the roots of Ophiopogon japonicus at a controlled temperature (e.g., 40-60°C) to reduce moisture content.[3]
-
Grind the dried roots into a fine powder.
-
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a round-bottom flask.
-
Add 1 L of methanol to the flask.
-
Perform reflux extraction for 1 hour.
-
Filter the extract using cheesecloth or filter paper.
-
-
Solvent Partitioning:
-
Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator at 65°C to obtain a crude extract.
-
Redissolve the dried extract in 400 mL of water.
-
Transfer the aqueous solution to a separatory funnel and wash with 200 mL of petroleum ether to remove non-polar impurities. Discard the petroleum ether layer.
-
Extract the remaining aqueous phase three times with 300 mL of water-saturated n-butanol.
-
Pool the n-butanol fractions.
-
-
Final Preparation:
-
Evaporate the pooled n-butanol fractions to dryness under reduced pressure at 65°C.
-
The resulting residue is the total saponin extract, which can be further purified to isolate this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Saponin Analysis
This protocol provides a general framework for the analysis of saponins from Ophiopogon japonicus extracts.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detector: Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-chromophoric compounds like saponins.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
Data Presentation
Table 1: Recovery Rates of Saponins from Ophiopogon japonicus using Reflux Extraction
| Saponin | Recovery Rate (%) |
| Ophiopogonin B | 98.20% |
| Ophiopogonin D | 103.80% |
| Ophiopogonin D' | 99.30% |
| (Data adapted from a study on Ophiopogon japonicus saponins)[5] |
Mandatory Visualization
Nrf-2/HO-1 Signaling Pathway
Acerogenin C, a compound with structural similarities to saponins, has been shown to exert neuroprotective effects by upregulating the Nrf-2/HO-1 signaling pathway. This pathway is a key regulator of cellular antioxidant responses. The following diagram illustrates the proposed mechanism.
Caption: Nrf-2/HO-1 signaling pathway activation.
References
- 1. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, characterization and anti-oxidant activity of polysaccharide from red Panax ginseng and Ophiopogon japonicus waste - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InvivoChem [invivochem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Determination of Saponin Content in Hang Maidong and Chuan Maidong via HPLC-ELSD Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Overcoming solubility issues with 2''-O-Acetylsprengerinin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2''-O-Acetylsprengerinin C.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound, a steroidal saponin, has limited solubility in aqueous solutions. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is common to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final concentration in the aqueous cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results.
Q2: What is the maximum aqueous solubility of this compound?
Q3: My compound is precipitating out of solution when I dilute my DMSO stock in my aqueous buffer/media. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
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Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your aqueous solution is as low as possible, typically well below 1%, as higher concentrations can be toxic to cells and may also affect solubility.
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Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the compound's solubility.
-
Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous solution, vortex the mixture vigorously or sonicate it briefly to aid in dispersion.
-
Warm the Solution: Gently warming the aqueous solution (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. Ensure the temperature is not high enough to degrade the compound.
Q4: I need to use a higher concentration of this compound in an aqueous solution than is achievable by simple dilution. What are my options?
A4: To significantly enhance the aqueous solubility of this compound, several formulation strategies can be employed. These include cyclodextrin (B1172386) complexation, lipid-based formulations, and micronization. Detailed protocols for these methods are provided below.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not available, the following table provides general solubility information for steroidal saponins (B1172615) in common laboratory solvents. This can be used as a preliminary guide.
| Solvent | General Solubility of Steroidal Saponins |
| Water | Poorly soluble to insoluble |
| Dimethyl Sulfoxide (DMSO) | Soluble to freely soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, DMSO, ethanol)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm that excess solid is still present.
-
Centrifuge the solution at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.
Protocol 2: Solubility Enhancement via Cyclodextrin Complexation
This method involves encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, rendering it more water-soluble.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in deionized water).
-
Dissolve this compound in a minimal amount of ethanol.
-
While vigorously stirring the cyclodextrin solution, slowly add the ethanolic solution of this compound.
-
Continue stirring the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 24 hours.
-
After stirring, filter the solution to remove any uncomplexed compound.
-
Freeze the resulting solution and lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
The resulting powder can be reconstituted in water to achieve a higher aqueous concentration of this compound.
Protocol 3: Preparation of a Lipid-Based Formulation (Liposomes)
Encapsulating this compound within liposomes can improve its aqueous dispersibility and bioavailability.
Materials:
-
This compound
-
Phospholipids (B1166683) (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of phospholipids to cholesterol is typically around 2:1.
-
Use a rotary evaporator to remove the chloroform, which will result in a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS and vortexing. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and create unilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The resulting liposomal suspension can be used for in vitro or in vivo experiments.
Protocol 4: Particle Size Reduction by Micronization (Ball Milling)
Reducing the particle size of this compound increases its surface area, which can lead to a faster dissolution rate.
Materials:
-
This compound powder
-
Ball mill
-
Milling balls (e.g., zirconia, stainless steel)
Procedure:
-
Place the this compound powder and the milling balls into the milling jar. The volume of the balls should be about one-third of the jar's volume.
-
Securely close the jar and place it in the ball mill.
-
Set the desired milling speed and time. These parameters will need to be optimized depending on the desired particle size. Start with a moderate speed for a few hours.
-
After milling, carefully separate the micronized powder from the milling balls.
-
The resulting fine powder will have an increased surface area and should exhibit improved dissolution characteristics.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of compounds from Ophiopogon japonicus, the source of this compound, are thought to be mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[1]
Caption: Experimental workflow for using this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the MAPK signaling pathway.
References
Technical Support Center: Synthesis of 2''-O-Acetylsprengerinin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2''-O-Acetylsprengerinin C.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Incomplete Acetylation Reaction | - Increase reaction time. - Increase the molar ratio of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). - Optimize the reaction temperature. A slight increase may improve kinetics, but be cautious of side reactions. - Ensure the use of a suitable catalyst (e.g., DMAP, pyridine) in appropriate amounts. | Increased conversion of Sprengerinin C to the acetylated product. |
| Degradation of Starting Material or Product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use anhydrous solvents to avoid hydrolysis of the acetylating agent and potential side reactions. - Employ milder reaction conditions (e.g., lower temperature, less harsh acetylating agent). | Preservation of the integrity of the saponin (B1150181) structure, leading to a higher yield of the desired product. |
| Suboptimal Protecting Group Strategy | - If using protecting groups for other hydroxyls, ensure their stability under acetylation conditions. - Inefficient deprotection can lead to loss of product. Optimize deprotection conditions (reagents, temperature, and time). | Efficient protection and deprotection will maximize the recovery of the final product. |
| Inefficient Purification | - See the "Purification Challenges" section for detailed troubleshooting. | Improved recovery of pure this compound from the reaction mixture. |
Problem 2: Formation of Multiple Acetylated Byproducts (Non-selective Acetylation)
Possible Causes and Solutions:
Chemical modification of saponins (B1172615) can be challenging due to the presence of multiple hydroxyl groups on the sugar moieties, which can lead to low selectivity.[1]
| Possible Cause | Recommended Solution | Expected Outcome |
| High Reactivity of Acetylating Agent | - Use a less reactive acetylating agent. For example, acetic anhydride is generally less reactive than acetyl chloride. - Employ a milder catalyst. | Reduced formation of over-acetylated or incorrectly acetylated byproducts. |
| Steric Hindrance Not Fully Exploited | - Optimize the reaction temperature. Lower temperatures can sometimes enhance selectivity by favoring the kinetically preferred product. | Increased proportion of the desired 2''-O-acetylated isomer. |
| Enzymatic Acetylation as an Alternative | - Consider using a specific glycoside acetyltransferase (AT). These enzymes can offer high regioselectivity.[1] This approach can be particularly useful for complex molecules where chemical methods lack precision.[1] | Highly specific acetylation at the desired 2''-position, minimizing byproduct formation. |
Problem 3: Difficulty in Purifying this compound
The isolation and purification of saponins can be challenging.[2]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Co-elution of Structurally Similar Compounds | - High-Performance Liquid Chromatography (HPLC): Optimize the mobile phase gradient, try a different column chemistry (e.g., C18, C8, Phenyl-Hexyl), or adjust the flow rate and temperature. - High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating compounds with similar polarities.[3] Experiment with different two-phase solvent systems. | Improved separation and isolation of the target compound from impurities and byproducts. |
| Product Instability During Purification | - Maintain a controlled temperature during all purification steps. - Use buffered mobile phases if the product is pH-sensitive. | Minimized degradation and higher recovery of the pure product. |
| Inadequate Monitoring of Fractions | - Utilize Thin-Layer Chromatography (TLC) or analytical HPLC to analyze fractions before pooling. - Mass spectrometry can be a highly sensitive method for analyzing saponin structures and identifying the desired fractions.[4][5] | Accurate identification and collection of fractions containing the pure product. |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the acetylation of a saponin like Sprengerinin C?
General Experimental Protocol for Selective Acetylation:
-
Dissolution: Dissolve Sprengerinin C in a suitable anhydrous solvent (e.g., pyridine (B92270) or a mixture of dichloromethane (B109758) and pyridine) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and can improve selectivity.
-
Addition of Acetylating Agent: Add the acetylating agent (e.g., a specific molar equivalent of acetic anhydride) dropwise to the stirred solution. The amount of acetylating agent is critical for achieving selective acetylation.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the formation of byproducts.
-
Quenching: Once the reaction is complete, quench the reaction by adding cold water or a saturated solution of sodium bicarbonate to neutralize any excess acetylating agent and acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC.
Q2: How can I confirm the structure and the position of acetylation in my product?
A2: A combination of spectroscopic techniques is essential for structural elucidation:
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS can confirm the addition of an acetyl group by observing the corresponding mass increase (42 Da). Tandem MS (MS/MS) can provide fragmentation patterns that may help in locating the acetyl group.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a new singlet at around δ 2.0-2.2 ppm is characteristic of the methyl protons of an acetyl group. A significant downfield shift of the proton attached to the carbon bearing the new acetyl group (H-2'') is also expected.
-
¹³C NMR: A new signal around δ 170 ppm corresponds to the carbonyl carbon of the acetyl group, and a signal around δ 21 ppm corresponds to the methyl carbon. The carbon bearing the acetyl group (C-2'') will also show a downfield shift.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the exact location of the acetyl group through correlations. For instance, an HMBC correlation between the proton at H-2'' and the carbonyl carbon of the acetyl group would definitively confirm the 2''-O-acetylation.
-
Q3: What are some of the key challenges in the overall development of saponins as therapeutic agents?
A3: A major challenge limiting the in vivo pharmacological effects of saponins is their poor bioavailability.[6] This can be due to factors such as poor permeability and hydrolysis by microflora in the gastrointestinal tract.[6] Additionally, the structural complexity of saponins makes their chemical synthesis and modification challenging.[1]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Characterization and structure-based protein engineering of a regiospecific saponin acetyltransferase from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Buy 7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone (EVT-1506551) | 80514-14-3 [evitachem.com]
- 4. Structure Elucidation of New Acetylated Saponins, Lessoniosides A, B, C, D, and E, and Non-Acetylated Saponins, Lessoniosides F and G, from the Viscera of the Sea Cucumber Holothuria lessoni [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability challenges associated with development of saponins as therapeutic and chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2''-O-Acetylsprengerinin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 2''-O-Acetylsprengerinin C samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
This compound is a steroidal saponin (B1150181). It has been identified in plants of the Ophiopogon genus, such as Ophiopogon japonicus, and potentially in Dracaena species. Saponins (B1172615) are naturally occurring glycosides that are often found in complex mixtures in plant extracts.
Q2: What are the common impurities found in crude extracts containing this compound?
Crude extracts from sources like Ophiopogon japonicus are complex mixtures. Common impurities that may be co-extracted with this compound include:
-
Other structurally similar steroidal saponins (both acetylated and non-acetylated).[1][2][3][4][5][6]
-
Flavonoids.[9]
-
Pigments and other polar compounds.
Q3: What are the key physicochemical properties of this compound to consider during purification?
Based on general knowledge of similar compounds, this compound is soluble in organic solvents and has limited solubility in water. It is stable under standard laboratory conditions but may be susceptible to degradation under extreme pH or high temperatures.
Q4: Which chromatographic techniques are most effective for purifying this compound?
A multi-step chromatographic approach is typically most effective. This often involves:
-
Macroporous Resin Chromatography: For initial enrichment of total steroidal saponins from the crude extract.[10][11][12]
-
Silica (B1680970) Gel Column Chromatography: For separation of saponins based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity. Reversed-phase columns (e.g., C18) are commonly used for saponin separation.[13][14][15]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Saponins after Initial Extraction | Inefficient extraction method or inappropriate solvent. | Optimize the extraction parameters. Consider using techniques like ultrasound-assisted or microwave-assisted extraction. Use polar solvents like ethanol (B145695) or methanol (B129727) for extraction. |
| Poor Separation on Silica Gel Column (Peak Tailing/Overlapping) | Inappropriate mobile phase composition. Co-elution of structurally similar saponins. | Optimize the solvent system. A common mobile phase for saponin separation on silica gel is a mixture of chloroform, methanol, and water. Try different solvent ratios. A shallow gradient elution may improve the resolution of closely related saponins. |
| Sample Precipitation on the Column | The sample is not fully dissolved in the loading solvent. The loading solvent is too weak (not enough organic content). | Ensure the sample is completely dissolved before loading. Dissolve the sample in a small amount of a strong solvent (like methanol) and then dilute it with the initial mobile phase. |
| Low Recovery from HPLC Purification | Irreversible adsorption to the column. Degradation of the compound on the column. | Ensure the mobile phase pH is compatible with the compound's stability. Consider using a different stationary phase if strong adsorption is suspected. |
| Presence of Polysaccharides in the Purified Sample | Inefficient removal during initial purification steps. | Include a specific step to remove polysaccharides. This can be achieved by precipitation with a high concentration of ethanol or by using a macroporous resin that selectively retains saponins. |
Experimental Protocol: Purification of this compound
This protocol describes a general workflow for the purification of this compound from plant material.
1. Extraction
-
Air-dry and powder the plant material (e.g., tubers of Ophiopogon japonicus).
-
Extract the powdered material with 70-80% ethanol at room temperature using maceration or a more advanced technique like sonication for enhanced efficiency.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
2. Macroporous Resin Chromatography (Initial Enrichment)
-
Dissolve the crude extract in water and apply it to a pre-conditioned macroporous resin column (e.g., XAD-7HP).[10]
-
Wash the column with water to remove highly polar impurities like sugars and some polysaccharides.
-
Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions rich in saponins.
3. Silica Gel Column Chromatography
-
Concentrate the saponin-rich fraction and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of a silica gel column.
-
Elute the column with a gradient of increasing polarity, typically a chloroform-methanol-water solvent system.
-
Collect fractions and monitor by TLC to identify and combine those containing this compound.
4. Preparative HPLC (Final Purification)
-
Concentrate the fractions containing the target compound from the silica gel chromatography step.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Purify the sample using a preparative reversed-phase HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water.
-
Monitor the elution profile with a suitable detector (e.g., UV-Vis or ELSD) and collect the peak corresponding to this compound.[13][15]
-
Confirm the purity of the final sample using analytical HPLC.
Visualizations
Caption: A flowchart illustrating the multi-step purification workflow for this compound.
Caption: A troubleshooting decision tree for addressing low purity issues during purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Steroidal saponins from two species of Dracaena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. Steroidal saponins from the tuber of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on chemical constituents of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ophiopogon Root Extract - Buy Ophiopogon Root Extract, Ophiopogon Japonicus Extract, Mondo Grass Extract Product on Hunan Huakang Biotech Inc., [huakangsw.com]
- 10. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Preparative Separation and Purification of Steroidal [research.amanote.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Preventing degradation of 2''-O-Acetylsprengerinin C in solution
This technical support center provides guidance on preventing the degradation of 2''-O-Acetylsprengerinin C in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I am observing a loss of biological activity in my this compound solution over time.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation due to improper storage temperature. | Verify that the solution has been consistently stored at the recommended temperature (-20°C or -80°C for long-term storage). Avoid frequent freeze-thaw cycles.[1][2] | Saponins (B1172615) are generally sensitive to temperature, and higher temperatures can accelerate degradation.[3][4][5] |
| Hydrolysis due to inappropriate pH. | Check the pH of your solution. If it is outside the optimal range (pH 5-7), adjust it using a suitable buffer.[1] | Both acidic and alkaline conditions can catalyze the hydrolysis of saponins.[1][6] |
| Microbial contamination. | If the solution is not sterile, microbial growth could lead to degradation. Consider sterile filtering the solution. | Microorganisms can produce enzymes that may degrade the saponin (B1150181).[3][4] |
| Oxidation. | Degas your solvent before preparing the solution and consider storing the solution under an inert atmosphere (e.g., argon or nitrogen). | Although less common for saponins than for other compounds, oxidation can still contribute to degradation. |
Issue 2: I see precipitation in my this compound solution after thawing.
| Possible Cause | Troubleshooting Step | Rationale |
| Exceeded solubility limit. | The concentration of the saponin in the solution may be too high for the chosen solvent. Try preparing a more dilute solution. | If the concentration exceeds the solubility limit at a lower temperature, the compound will precipitate. |
| Solvent evaporation. | Ensure the storage vials are tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.[1] | A higher concentration due to solvent loss can lead to precipitation. |
| pH shift. | A change in pH upon freezing and thawing can affect the solubility of the compound. Ensure your solution is adequately buffered. | The solubility of many compounds is pH-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, as a steroidal saponin, it is likely susceptible to hydrolysis. This can involve the cleavage of the acetyl group at the 2''-position or the cleavage of glycosidic bonds, leading to the loss of sugar moieties. Furostanol saponins can also convert to spirostanol (B12661974) saponins.[6]
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, it is recommended to keep this compound solutions at -20°C or -80°C.[1][2] For short-term storage of working solutions, a temperature of 2-8°C is advisable.[1] Stock solutions should be stored in small aliquots to minimize freeze-thaw cycles.[1] It is also recommended to protect solutions from light.
Q3: What is the optimal pH range for maintaining the stability of this compound in solution?
A3: The optimal pH range for the stability of most saponins in solution is between 5 and 7.[1] Strongly acidic (pH < 4) or alkaline (pH > 8) conditions should be avoided to prevent acid or base-catalyzed hydrolysis.[1]
Q4: Which solvents are recommended for dissolving this compound?
A4: Solvents such as DMSO, ethanol, and methanol (B129727) are commonly used for dissolving saponins. For aqueous solutions, it is crucial to ensure the pH is within the optimal stability range.
Q5: Can I use fresh plant extracts containing this compound directly in my experiments?
A5: Fresh plant extracts may contain endogenous enzymes, such as glycosidases, that can degrade this compound.[6] It is advisable to use purified compounds or to take steps to inactivate enzymes in the extract, for example, by heat treatment.[6]
Data Presentation
Table 1: General Effect of Temperature on Saponin Stability in Solution
| Temperature Range | Expected Stability | Recommendations |
| > 40°C | Rapid Degradation | Avoid heating unless necessary for solubilization, and even then, use minimal heat for a short duration.[5] |
| Room Temperature (20-25°C) | Moderate Degradation | Suitable for short-term handling during experiments, but not recommended for storage.[3][4] |
| Refrigerated (2-8°C) | Good Short-Term Stability | Recommended for temporary storage of working solutions.[1] |
| Frozen (-20°C) | Excellent Long-Term Stability | Ideal for long-term storage of stock solutions.[1][2] |
| Ultra-Low (-80°C) | Optimal Long-Term Stability | Recommended for archival storage of valuable stock solutions.[1][2] |
Table 2: General Effect of pH on Saponin Stability in Solution
| pH Range | Expected Stability | Recommendations |
| < 4 | Potential for Acid Hydrolysis | Avoid strongly acidic conditions.[1] |
| 5 - 7 | Optimal Stability | Maintain solutions in this pH range using a suitable buffer system for maximum stability.[1] |
| > 8 | Potential for Base-Catalyzed Hydrolysis | Avoid alkaline conditions.[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol provides a general framework for conducting a stability study. It should be adapted based on the specific experimental needs and available analytical instrumentation.
1. Materials:
-
This compound
-
Solvent (e.g., DMSO, 70% ethanol)
-
Buffers with different pH values (e.g., pH 4, 7, and 9)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, incubator at 25°C, and freezer at -20°C)
2. Preparation of Solutions: a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. b. Aliquot the stock solution into separate vials for each experimental condition (different pH and temperature). c. For pH stability testing, dilute the stock solution with the respective buffers to the final desired concentration.
3. Stability Study Conditions: a. Temperature: Store aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C). b. pH: Store aliquots of solutions prepared in different pH buffers at a constant temperature (e.g., 25°C). c. Time points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
4. Analysis: a. At each time point, analyze the samples using a validated stability-indicating HPLC method. b. Quantify the remaining concentration of this compound and monitor for the appearance of degradation products.
5. Data Analysis: a. Plot the concentration of this compound versus time for each condition. b. Determine the degradation rate for each condition.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for degradation of this compound.
References
Technical Support Center: Cell Culture Contamination with Natural Product Extracts
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common contamination issues encountered when working with natural product extracts in cell culture experiments.
Section 1: Troubleshooting Guide & FAQs
This section provides answers to common questions and a starting point for identifying and resolving contamination events.
Q1: My cell culture medium turned cloudy and yellow overnight after adding a natural product extract. What's happening?
A rapid increase in turbidity (cloudiness) accompanied by a sudden drop in pH (indicated by the medium turning yellow) are classic signs of bacterial contamination.[1][2][3] Bacteria proliferate quickly in the nutrient-rich culture medium, and their metabolic byproducts are acidic, causing the phenol (B47542) red pH indicator to change color.[1][4][5]
Troubleshooting Steps:
-
Immediately examine the culture under a high-magnification microscope (e.g., 400x) to look for small, motile, granular particles between the cells.[1][2][5]
-
Isolate the contaminated flask or plate to prevent cross-contamination with other cultures in the incubator.[2]
-
Discard the contaminated culture and any shared reagents. It is generally not advisable to attempt to salvage a bacterially contaminated culture.[1]
-
Thoroughly decontaminate the biosafety cabinet, incubator, and any other equipment that came into contact with the contaminated culture using 70% ethanol (B145695) or 10% bleach.[2][5]
Q2: I'm seeing fuzzy, web-like filaments floating in my culture. What is this?
The presence of filamentous, fuzzy, or furry-looking clumps is a strong indicator of fungal (mold) contamination.[1][2] Yeast, another type of fungus, may appear as individual round or oval particles, sometimes in budding chains, and can also cause the medium to become cloudy.[1] Fungal contamination often develops more slowly than bacterial contamination but is equally destructive to the cell culture.[1] A shift in media color towards pink or purple (more alkaline) can also be a sign of fungal growth.[2]
Troubleshooting Steps:
-
Visually confirm the presence of fungal hyphae (filaments) or yeast particles using a microscope.[6]
-
Isolate and dispose of the contaminated culture immediately using biohazard protocols.
-
Fungal spores are airborne and can spread easily. A thorough cleaning of the lab space, incubator, and biosafety cabinet is critical to prevent further outbreaks.[6][7]
Q3: My cells are growing poorly, look unhealthy, and are detaching, but the medium is clear. Could this still be contamination?
Yes, this could be due to "cryptic" or chemical contaminants that are not visible to the naked eye or by standard light microscopy.[1]
Potential Causes:
-
Mycoplasma Contamination: These are very small bacteria that lack a cell wall, rendering them invisible under a standard light microscope and resistant to many common antibiotics.[1] Signs of mycoplasma contamination are subtle and include reduced cell proliferation, changes in cell morphology, and altered metabolism.[2] Specific testing, such as PCR or fluorescence staining (e.g., Hoechst stain), is required for detection.[6]
-
Chemical Contamination (Endotoxins): Natural product extracts can be a source of chemical contaminants like endotoxins (lipopolysaccharides or LPS) from Gram-negative bacteria.[3][8][9] Endotoxins are heat-stable and can persist even after sterilization.[10] They can induce a variety of cellular responses, including inflammation and cytotoxicity, leading to poor cell health or altered experimental outcomes, even at very low concentrations.[3][11]
-
Inherent Cytotoxicity: It is crucial to consider that the natural product extract itself may be cytotoxic at the concentration used, leading to cell death that can be mistaken for contamination.[2] Performing a dose-response curve with your extract is essential to determine its cytotoxic profile.
Q4: How can I ensure my natural product extract is not the source of contamination?
Natural product extracts, particularly crude or partially purified ones, can harbor microbial contaminants.[2] Proper preparation and sterilization are essential before use in cell culture.
Best Practices:
-
Filter Sterilization: This is the most common and safest method for sterilizing heat-sensitive solutions.[2] Use a 0.22 µm syringe filter to effectively remove bacteria and fungi without degrading the bioactive compounds in your extract.[2][12][13]
-
Solubility Check: Ensure the extract is fully dissolved in its vehicle (e.g., DMSO) before adding it to the culture medium. Precipitates or insoluble particles can be mistaken for microbial contamination.[2]
-
Sterility Test: Before treating your experimental cells, test the sterility of your filtered extract solution. Add a small amount of the extract to a flask of antibiotic-free medium and incubate it for several days, monitoring for any signs of microbial growth.[2]
Section 2: Common Contaminants & Detection Methods
Working with natural product extracts introduces unique challenges. The raw materials and extraction processes can be sources of various biological and chemical contaminants.
Summary of Common Contaminants
| Contaminant Type | Common Signs in Culture | Primary Source(s) | Recommended Detection Method(s) |
| Bacteria | Rapid turbidity (cloudiness), sudden drop in pH (media turns yellow), odor.[1][14] | Natural product raw material, lab personnel, unfiltered air, contaminated reagents.[15] | Light Microscopy (400x), Gram Staining, Microbial Culture, PCR.[6] |
| Fungi (Mold & Yeast) | Mold: Filamentous, fuzzy growths (mycelia).[1] Yeast: Cloudy media, small budding particles.[1] Media may become alkaline (pink).[2] | Airborne spores, lab environment, cellulose (B213188) products (e.g., cardboard).[15] | Visual Inspection, Light Microscopy, Fungal Culture.[2][6] |
| Mycoplasma | No visible signs of contamination (no turbidity or pH change).[2] Subtle effects like reduced cell growth, poor morphology, altered metabolism.[2][7] | Contaminated cell lines, serum, lab personnel.[15] | Fluorescence Staining (e.g., Hoechst), PCR-based assays, ELISA.[6] |
| Endotoxins (LPS) | No visible signs. Can cause unexplained cytotoxicity, altered cell function, or induction of inflammatory responses.[7][11] | By-product of Gram-negative bacteria present in extracts, water, or serum.[9][15] | Limulus Amebocyte Lysate (LAL) Assay.[5] |
| Chemical Contaminants | Unexplained changes in cell growth or morphology, cytotoxicity. | Residues from solvents used in extraction, impurities in reagents or water, leachables from plastics.[7][8] | Difficult to detect directly; requires analytical chemistry techniques (e.g., HPLC, GC-MS). |
Quantitative Data on Endotoxin (B1171834) Contamination in Plant Extracts
A study on a plant extract library revealed the prevalence of endotoxin contamination.[3][5]
| Sample Type | Percentage with Detectable Endotoxin | Notes |
| Field-Collected Plant Samples | ~48% | Some samples contained >5.0 EU/mL.[3][5] |
| Crude Drug Samples | ~4% |
Note: The cellular effects of endotoxins are cell-type dependent, but they can significantly impact experiments even at low concentrations.[3]
Section 3: Key Experimental Protocols
Protocol 1: Filter Sterilization of a Natural Product Extract
This protocol describes the standard method for sterilizing a heat-sensitive natural product extract solution before adding it to cell cultures.[2][13]
Materials:
-
Natural product extract dissolved in a suitable solvent (e.g., DMSO, ethanol).
-
Sterile, disposable syringe (size appropriate for the volume).
-
Sterile 0.22 µm syringe filter (choose a filter membrane compatible with your solvent).
-
Sterile collection tube (e.g., microcentrifuge tube or conical tube).
-
70% ethanol for disinfection.
-
Biosafety cabinet (BSC).
Methodology:
-
Work within a sterile biosafety cabinet. Disinfect all surfaces and materials with 70% ethanol before starting.
-
Prepare the natural product extract stock solution by dissolving it completely in the chosen solvent. Ensure there are no visible particles.
-
Aseptically attach the 0.22 µm sterile syringe filter to the tip of the syringe.
-
Draw the extract solution into the syringe.
-
Carefully expel any air from the syringe.
-
Hold the syringe over the open sterile collection tube and slowly push the plunger to pass the solution through the filter. Do not apply excessive force, as this can rupture the filter membrane.
-
Once all the solution has been filtered, cap the sterile collection tube.
-
Label the tube clearly with the extract name, concentration, solvent, and date. The sterilized extract is now ready for dilution in cell culture medium.
Protocol 2: Detection of Endotoxins with the Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is the standard method for detecting and quantifying endotoxins.[5] This is a simplified overview; always follow the specific instructions of your commercial LAL kit.
Materials:
-
Commercial LAL Assay Kit (chromogenic, turbidimetric, or gel-clot).
-
Pyrogen-free labware (tubes, pipette tips).
-
Sterile, pyrogen-free water for dilutions.
-
Heating block or water bath set to 37°C.
-
Microplate reader (for chromogenic/turbidimetric assays).
-
Your sterilized natural product extract.
Methodology:
-
Prepare Standards: Reconstitute the endotoxin standard provided in the kit with pyrogen-free water. Perform a serial dilution to create a standard curve according to the kit's manual.
-
Prepare Samples: Dilute your natural product extract in pyrogen-free water. Note: High concentrations of certain compounds, like polyphenols, can interfere with the LAL reaction.[3][5] It may be necessary to test several dilutions to find one that does not inhibit or enhance the reaction.
-
Run the Assay:
-
Add the appropriate volume of standards, samples, and negative controls (pyrogen-free water) to pyrogen-free tubes or a microplate.
-
Add the LAL reagent to all wells/tubes.
-
Incubate at 37°C for the time specified in the kit's protocol.
-
For chromogenic assays, add the chromogenic substrate and incubate further. Stop the reaction if required by the protocol.
-
-
Read Results:
-
Gel-clot: Invert the tubes. A solid clot that withstands inversion indicates a positive result.
-
Chromogenic/Turbidimetric: Read the absorbance or optical density using a microplate reader.
-
-
Analyze Data: Calculate the endotoxin concentration in your sample by comparing its reading to the standard curve.
Section 4: Visual Guides and Workflows
Troubleshooting Contamination Events
Caption: A workflow for troubleshooting common cell culture contamination events.
Natural Product Extract Preparation Workflow
Caption: Workflow for the preparation and sterilization of natural product extracts.
Endotoxin (LPS) Inflammatory Signaling Pathway
Caption: Simplified signaling pathway of endotoxin (LPS) via TLR4 to induce inflammation.
Confounding Factor: Apoptosis vs. Cytotoxicity
Natural products are often investigated for their ability to induce apoptosis in cancer cells. However, contamination can cause non-specific cell death (necrosis), confounding results.
Caption: Distinguishing between intended apoptosis and contamination-induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library [jstage.jst.go.jp]
- 4. WO2000023090A1 - Process for removing impurities from natural product extracts - Google Patents [patents.google.com]
- 5. Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Best practices for detecting and mitigating the risk of cell culture contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. bmglabtech.com [bmglabtech.com]
- 11. EFFECT OF ENDOTOXIN ON CELLS AND ON THEIR RESPONSE TO INFECTION BY POLIOVIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
- 14. goldbio.com [goldbio.com]
- 15. corning.com [corning.com]
Technical Support Center: Interpreting Unexpected Results in 2''-O-Acetylsprengerinin C Assays
Welcome to the technical support center for researchers utilizing 2''-O-Acetylsprengerinin C. This resource is designed to provide clear and actionable guidance for interpreting unexpected results in common in vitro assays. As a steroidal saponin, this compound can exhibit complex biological activities and potential assay interference that may lead to ambiguous data. This guide offers troubleshooting advice and detailed protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My MTT/XTT assay shows an unexpected increase in cell viability at high concentrations of this compound. What could be the cause?
A1: This is a common artifact observed with some compounds. Potential causes include:
-
Direct Reduction of Tetrazolium Salts: this compound, or impurities in the sample, may directly reduce the MTT or XTT reagent to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal for cell viability.
-
Compound Precipitation: At high concentrations, the compound may precipitate and interfere with the absorbance reading.
Q2: I am observing high background LDH release in my vehicle control wells. Why is this happening?
A2: High background in a lactate (B86563) dehydrogenase (LDH) assay can be caused by several factors unrelated to the compound's activity:
-
Serum LDH: The serum used in your cell culture medium contains endogenous LDH, which can contribute to background signal.
-
Mechanical Stress: Overly vigorous pipetting or repeated freeze-thaw cycles of the cells or medium can cause premature cell lysis.
-
High Cell Density: Plating cells at too high a density can lead to spontaneous cell death and LDH release.
Q3: In my apoptosis assay, I see a significant population of cells that are positive for Annexin V but negative for a viability dye like Propidium Iodide (PI) or 7-AAD, even at very high concentrations of the compound. Is this expected?
A3: While this profile indicates early apoptosis, with steroidal saponins (B1172615) it could also suggest direct membrane perturbation. Saponins are known to interact with cell membranes, which could potentially expose phosphatidylserine (B164497) (the target of Annexin V) without immediately compromising membrane integrity to the point of allowing PI or 7-AAD entry.
Q4: My hemolysis assay results are inconsistent between replicates. What are the common sources of variability?
A4: Hemolysis assays can be sensitive to minor variations in technique. Inconsistency can arise from:
-
Incomplete Red Blood Cell (RBC) Washing: Residual plasma components can interfere with the assay.
-
Inaccurate Cell Counting: Variation in the number of RBCs per well will lead to variable results.
-
Mechanical Lysis: Rough handling or vigorous mixing of RBCs can cause premature lysis.
Troubleshooting Guides
Unexpected Results in Cytotoxicity Assays (MTT/LDH)
If you are observing results that do not align with a typical dose-response curve, consult the following table for potential causes and solutions.
| Observed Problem | Potential Cause | Recommended Solution | Control Experiment |
| High absorbance in MTT/XTT assay at high compound concentrations | Direct reduction of the tetrazolium salt by the compound. | Use an alternative cytotoxicity assay that measures a different endpoint, such as the LDH assay (membrane integrity) or a crystal violet assay (cell number). | Run a cell-free control with media, MTT/XTT reagent, and this compound at the highest concentration used in your experiment. |
| Low signal or no dose-response in LDH assay | The compound may not induce necrosis or late apoptosis within the timeframe of the experiment. | Increase the incubation time or use an assay that detects earlier apoptotic events, such as a caspase activity assay. | Include a positive control for cytotoxicity that is known to induce necrosis in your cell line (e.g., a high concentration of a known toxin). |
| High variability between replicate wells | Uneven cell seeding or pipetting errors. | Ensure your cell suspension is homogenous. Use calibrated pipettes and consider using a multichannel pipette for reagent addition. | Visually inspect the cell monolayer for evenness before adding the compound. |
Ambiguous Apoptosis Assay Results
Apoptosis is a complex process, and interpreting results when using membrane-active compounds like saponins requires careful consideration.
| Observed Problem | Potential Cause | Recommended Solution | Confirmatory Assay |
| High Annexin V positive, PI/7-AAD negative population | Direct membrane perturbation by the saponin. | Lower the concentration of the compound and perform a time-course experiment to see if this population transitions to double-positive (late apoptotic/necrotic). | Use a method that measures a downstream apoptotic event, such as a caspase-3/7 activity assay, to confirm the apoptotic pathway is activated. |
| No significant increase in apoptotic cells | The chosen time point is too early or too late. The compound may induce a different form of cell death. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for apoptosis detection. | Analyze for markers of other cell death pathways, such as necroptosis or autophagy. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
Annexin V Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Treat cells in a 6-well plate or culture dish with this compound.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., PI or 7-AAD).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Hemolysis Assay
-
RBC Preparation: Obtain fresh whole blood and wash the red blood cells (RBCs) three times with cold PBS by centrifugation.
-
RBC Suspension: Prepare a 2% (v/v) suspension
Modifying experimental protocols for 2''-O-Acetylsprengerinin C
Welcome to the technical support center for 2''-O-Acetylsprengerinin C. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a steroidal saponin (B1150181) that has been isolated from the roots of Ophiopogon japonicus[1]. Like other saponins (B1172615) from this plant, it has been investigated for its potential cytotoxic activities against various cancer cell lines[2][3][4][5].
Q2: What are the general storage and stability recommendations for this compound?
-
Solid Form: When stored as a solid in a tightly sealed vial, this compound should be stable for up to six months under recommended storage conditions, which are typically cool and dry.
-
In Solution: It is advisable to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Acetylated saponins can be susceptible to hydrolysis, particularly in alkaline or protic solvent conditions.
Q3: What are the known biological activities of this compound and related saponins?
Saponins from Ophiopogon japonicus, including compounds structurally related to this compound, have demonstrated cytotoxic effects against a range of human tumor cell lines, including HepG2, HLE, BEL7402, Hela, MDA-MB-435, and A549[2][3][4][5]. Some saponins have also been shown to modulate signaling pathways, such as the Rho GTPase pathway, which is involved in cell migration and invasion[6].
Q4: How can I detect and quantify this compound?
Due to the lack of a strong chromophore, UV detection in HPLC can be challenging. Detection at low wavelengths (around 200-210 nm) is possible but may result in baseline noise[7]. An Evaporative Light Scattering Detector (ELSD) is a more suitable alternative for quantification[8]. Mass spectrometry is also a powerful tool for both detection and structural confirmation, particularly for identifying the acetyl group through the characteristic neutral loss of acetic acid (60 Da)[9].
Troubleshooting Guides
Guide 1: Isolation and Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | Ensure the plant material is thoroughly dried and ground to a fine powder. Consider using a multi-step solvent extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol). Ultrasound-assisted or reflux extraction can improve efficiency. |
| Co-elution of Impurities during Chromatography | Similar polarity of this compound and contaminants (e.g., other saponins, sugars). | Optimize the HPLC gradient. A shallower gradient or the use of a different stationary phase (e.g., C8 instead of C18) may improve resolution. Consider using orthogonal purification techniques like counter-current chromatography. |
| Loss of Acetyl Group during Purification | Hydrolysis of the ester bond due to pH or solvent conditions. | Avoid strongly acidic or basic conditions during extraction and purification. Use buffered mobile phases for HPLC in the neutral to slightly acidic range (pH 5-7). Avoid using protic solvents like methanol (B129727) for long-term storage of fractions; acetonitrile (B52724) is often a better choice. |
| Difficulty Detecting Fractions | Weak UV absorbance of the compound. | Use an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer for fraction analysis. If only UV is available, detect at low wavelengths (200-210 nm) and use high-purity solvents to minimize baseline noise. |
Guide 2: Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) Problems
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 Values | Poor solubility of the compound in culture media. | Prepare a high-concentration stock solution in DMSO. When diluting into the final culture medium, ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). Briefly vortex or sonicate the diluted solutions before adding to cells. |
| High Variability Between Replicate Wells | Uneven cell seeding or compound distribution. | Ensure a single-cell suspension before seeding. When adding the compound, pipette carefully and mix gently by tapping the plate or using a plate shaker. |
| No Observed Cytotoxicity | Compound degradation or inactivity of the cell line. | Confirm the identity and purity of your compound via mass spectrometry or NMR. Check the stability of your stock solution. Use a positive control (e.g., doxorubicin) to ensure the assay and cell line are responsive. |
| Precipitate Formation in Wells | Exceeding the solubility limit of the compound in the final assay volume. | Decrease the highest concentration tested. If a high concentration is necessary, consider using a different solvent for the stock solution or adding a small amount of a solubilizing agent like Pluronic F-68 to the culture medium. |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol is a representative method based on general procedures for isolating saponins from Ophiopogon japonicus.
-
Extraction:
-
Air-dry and powder the tuberous roots of Ophiopogon japonicus.
-
Extract the powdered material sequentially with 95% ethanol (B145695) at room temperature.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which is typically rich in saponins, should be concentrated under vacuum.
-
-
Column Chromatography:
-
Subject the n-butanol fraction to silica (B1680970) gel column chromatography.
-
Elute with a gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:1) to yield several sub-fractions.
-
-
Preparative HPLC:
-
Further purify the saponin-containing sub-fractions using reversed-phase preparative HPLC (e.g., on a C18 column).
-
Use a mobile phase of acetonitrile and water with a shallow gradient to resolve individual saponins.
-
Monitor the elution with an ELSD or MS detector to identify and collect the peak corresponding to the mass of this compound.
-
-
Structure Confirmation:
-
Confirm the structure of the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells (e.g., HepG2 human liver cancer cells) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.
-
Add the diluted compound or vehicle control (medium with 0.5% DMSO) to the respective wells.
-
Incubate for another 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.
-
Data Presentation
Table 1: Representative Purification Data for this compound
| Purification Step | Starting Material (g) | Fraction Weight (g) | Purity (%) | Yield (%) |
| Crude Ethanol Extract | 500 (Dried Roots) | 55.0 | ~5 | 11.0 |
| n-Butanol Fraction | 55.0 | 12.5 | ~20 | 2.5 |
| Silica Gel Fraction | 12.5 | 1.8 | ~60 | 0.36 |
| Preparative HPLC | 1.8 | 0.045 | >98 | 0.009 |
Note: These are representative values and actual results may vary.
Table 2: Representative IC50 Values of Saponins from Ophiopogon japonicus against various cell lines
| Compound | HepG2 (µM) | Hela (µM) | A549 (µM) |
| Saponin A (related) | 15.2 | 22.5 | 18.9 |
| Saponin B (related) | 8.7 | 12.1 | 10.4 |
| This compound | (To be determined) | (To be determined) | (To be determined) |
| Doxorubicin (Control) | 0.5 | 0.3 | 0.4 |
Note: Data for related saponins are illustrative. Experimental determination is required for this compound.
Visualizations
Caption: Experimental workflow for the isolation and analysis of this compound.
Caption: Hypothetical signaling pathway for saponin-mediated inhibition of cell motility.
References
- 1. InvivoChem [invivochem.com]
- 2. Cytotoxic steroidal saponins from Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Saponins extracted from by-product of Asparagus officinalis L. suppress tumour cell migration and invasion through targeting Rho GTPase signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 8. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone (EVT-1506551) | 80514-14-3 [evitachem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2''-O-Acetylsprengerinin C and Sprengerinin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of two natural steroidal compounds: 2''-O-Acetylsprengerinin C and Sprengerinin C. While direct comparative studies are not currently available in the scientific literature, this document synthesizes existing data for Sprengerinin C and infers potential activities for this compound based on its chemical class and botanical origin.
I. Overview of Compounds
This compound is a steroidal saponin (B1150181) isolated from the root of Ophiopogon japonicus. To date, specific biological activity data for the purified compound is limited. However, extracts and other steroidal saponins (B1172615) from Ophiopogon japonicus have demonstrated notable anti-inflammatory and neuroprotective properties, suggesting that this compound may share these activities.
Sprengerinin C is a naturally derived compound that has been studied for its anti-tumorigenic effects. Research has shown its ability to inhibit key processes in cancer progression, including proliferation and angiogenesis, while promoting apoptosis in cancer cells.
II. Comparative Biological Activity Data
The following table summarizes the available quantitative data for the biological activities of Sprengerinin C and the inferred potential activities of this compound. It is critical to note that the activities listed for this compound are speculative and based on the activities of related compounds from its source plant.
| Biological Activity | This compound | Sprengerinin C |
| Anti-Inflammatory Activity | Data not available. Other steroidal saponins from Ophiopogon japonicus inhibit PMA-induced inflammatory response in neutrophils with IC50 values in the low micromolar range. | Data not available. |
| Neuroprotective Activity | Data not available. Other steroidal saponins from Ophiopogon japonicus induce neuritogenesis in PC12 cells, with one compound showing 46% activity at 1 µM. | Data not available. |
| Anti-Cancer Activity | Data not available. Other novel steroidal saponins from Ophiopogon japonicus have shown cytotoxic activities against various cancer cell lines. | Suppresses tumor angiogenesis in human umbilical vein endothelial cells. Induces G2/M-phase arrest and apoptosis in HepG-2/BEL7402 hepatocellular carcinoma cells. |
III. Signaling Pathways
Sprengerinin C has been shown to exert its anti-angiogenic effects by targeting key signaling pathways involved in cancer progression.
This compound 's potential signaling pathway involvement is inferred from studies on other steroidal saponins from Ophiopogon japonicus. These compounds have been shown to activate the MEK/ERK pathway, which is crucial for neuronal survival and differentiation, and inhibit the p38 MAPK pathway, which is involved in inflammatory responses.
IV. Experimental Protocols
Detailed experimental protocols for the specific evaluation of this compound and Sprengerinin C are not available. However, the following are representative protocols for assessing the types of biological activities discussed.
A. Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.
Protocol Details:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded into a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Sprengerinin C).
-
Stimulation: After a pre-incubation period with the test compound, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) are mixed and incubated for 10 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.
B. Neuroprotective Activity: Neurite Outgrowth Assay in PC12 Cells
This assay is used to evaluate the potential of a compound to promote neuronal differentiation and survival.
Protocol Details:
-
Cell Plating: PC12 cells are plated on collagen-coated multi-well plates at a density of 1 x 10^4 cells/well.
-
Differentiation Induction: After 24 hours, the culture medium is replaced with a low-serum medium containing the test compound at various concentrations. Nerve Growth Factor (NGF) can be used as a positive control.
-
Incubation: Cells are incubated for 48 to 72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Cells are fixed with
A Comparative Analysis of Saponin Efficacy in Inflammation and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various saponins (B1172615) in modulating key biological processes, namely inflammation and oxidative stress. While this analysis aimed to focus on 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) isolated from Ophiopogon japonicus, a comprehensive search of available scientific literature did not yield specific quantitative data on its anti-inflammatory or antioxidant efficacy. Therefore, this guide presents a comparison of other well-characterized saponins to provide a valuable resource for researchers in the field.
The data presented herein is compiled from various in vitro studies and is intended to serve as a comparative benchmark for future research and drug development endeavors.
Comparative Efficacy of Saponins
The following tables summarize the in vitro efficacy of selected saponins in terms of their anti-inflammatory and antioxidant activities, as indicated by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values.
Anti-inflammatory Activity of Saponins
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.
| Saponin/Extract | Source Organism | Assay | IC50 Value | Reference |
| Ophiopogonin D | Ophiopogon japonicus | PMA-induced HL-60 cell adhesion to ECV304 cells | 1.38 nmol/l | [1][2] |
| Ruscogenin | Ophiopogon japonicus | PMA-induced HL-60 cell adhesion to ECV304 cells | 7.76 nmol/l | [1][2] |
| Aqueous Extract (ROJ-ext) | Ophiopogon japonicus | PMA-induced HL-60 cell adhesion to ECV304 cells | 42.85 µg/ml | [1][2] |
| 4'-O-Demethylophiopogonanone E | Ophiopogon japonicus | IL-1β production in LPS-induced RAW 264.7 cells | 32.5 ± 3.5 μg/mL | [3][4] |
| 4'-O-Demethylophiopogonanone E | Ophiopogon japonicus | IL-6 production in LPS-induced RAW 264.7 cells | 13.4 ± 2.3 μg/mL | [3][4] |
| Limonoids (various) | Azadirachta indica, Melia azedarach | NO production in LPS-induced RAW 264.7 cells | 4.6 - 58.6 µM | [5] |
| Quercetin (Flavonol) | Polygonum multiflorum | NO production in LPS-induced RAW 264.7 cells | 12.0 µM | [6] |
| Luteolin (Flavonol) | Polygonum multiflorum | NO production in LPS-induced RAW 264.7 cells | 7.6 µM | [6] |
Antioxidant Activity of Saponins
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of natural compounds.
| Saponin/Extract | Source Organism | Assay | IC50 Value | Reference |
| Saponin-rich extract | Anogeissus leiocarpus | DPPH radical scavenging | More potent than BHT and comparable to BHA | [7] |
| Essential Oil | Casearia tomentosa | DPPH radical scavenging | 75.50 ± 0.60 μg/mL | [8] |
| Dihydroferulic acid | Rehmannia glutinosa | DPPH radical scavenging | 10.66 µg/mL | [9] |
| Methyl gallate | Rehmannia glutinosa | DPPH radical scavenging | 7.48 µg/mL | [9] |
| Gallic acid | Rehmannia glutinosa | DPPH radical scavenging | 6.08 µg/mL | [9] |
| Ascorbic Acid (Standard) | - | DPPH radical scavenging | 5.83 µg/mL | [9] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the methodology for assessing the anti-inflammatory effects of saponins by measuring the inhibition of nitric oxide (NO) production in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test saponins. Cells are pre-incubated with the compounds for 1-2 hours.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and subsequent NO production. A control group without LPS stimulation and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
An equal volume of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from the dose-response curve.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds.
Workflow for the in vitro nitric oxide inhibition assay.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This protocol describes the determination of the free radical scavenging activity of saponins using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared. The working solution is prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Sample Preparation: The test saponins are dissolved in a suitable solvent (e.g., methanol, ethanol) to prepare a series of concentrations.
-
Reaction Mixture:
-
A specific volume of the saponin solution at different concentrations is added to a fixed volume of the DPPH working solution.
-
A control is prepared by mixing the same volume of the solvent with the DPPH solution.
-
A blank is prepared for each concentration of the saponin solution without DPPH to correct for any absorbance from the sample itself.
-
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the maximum absorbance wavelength of DPPH (approximately 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
IC50 Determination: The IC50 value, which is the concentration of the saponin required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the saponin.
Workflow for the DPPH radical scavenging assay.
Signaling Pathway in Inflammation
The activation of macrophages by LPS triggers a signaling cascade that leads to the production of pro-inflammatory mediators like nitric oxide. This process is primarily mediated by the activation of transcription factors such as NF-κB, which in turn upregulates the expression of inducible nitric oxide synthase (iNOS). Many anti-inflammatory saponins are thought to exert their effects by interfering with this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Anti-Cancer Effects of 2''-O-Acetylsprengerinin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific anti-cancer studies on 2''-O-Acetylsprengerinin C are not publicly available. This guide leverages extensive experimental data on its parent compound, Sprengerinin C , to provide a validated proxy for its potential anti-cancer effects. The addition of an acetyl group may influence the pharmacokinetic and pharmacodynamic properties of the molecule, and the data presented herein should be interpreted with this consideration.
Introduction
This compound is a steroidal saponin (B1150181) isolated from the root of Ophiopogon japonicus. While direct studies on this specific compound are pending, research on its parent molecule, Sprengerinin C, has revealed significant anti-tumorigenic properties, particularly in hepatocellular carcinoma (HCC). This guide provides a comprehensive comparison of Sprengerinin C's performance against established first-line treatments for HCC, Sorafenib and Lenvatinib, supported by experimental data.
Comparative Analysis of Anti-Cancer Efficacy
The anti-cancer effects of Sprengerinin C have been demonstrated through its ability to inhibit cell proliferation, suppress angiogenesis, and induce apoptosis in hepatocellular carcinoma cells. A comparative overview of its efficacy against standard-of-care therapies is presented below.
Quantitative Data Summary
| Parameter | Sprengerinin C | Sorafenib (Standard of Care) | Lenvatinib (Standard of Care) |
| Mechanism of Action | Multi-targeted: Inhibits proliferation, angiogenesis, and induces apoptosis. | Multi-kinase inhibitor (inhibits VEGFR, PDGFR, and Raf kinases). | Multi-kinase inhibitor (inhibits VEGFR, FGFR, PDGFR, KIT, and RET). |
| Cell Line(s) Studied | HepG-2, BEL7402 (Human Hepatocellular Carcinoma) | Various HCC cell lines (e.g., Huh7, HepG2) | Various HCC cell lines (e.g., Huh7, Hep3B) |
| Effect on Cell Proliferation (IC50) | Not explicitly provided in the primary study. | ~5-10 µM in various HCC cell lines. | ~4-8 µM in various HCC cell lines. |
| Effect on Angiogenesis | Strong suppression of tumor angiogenesis. | Potent inhibitor of VEGFR and PDGFR. | Potent inhibitor of VEGFR and FGFR. |
| Induction of Apoptosis | Induces apoptosis via NADPH oxidase/ROS-dependent caspase pathway. | Induces apoptosis through inhibition of survival signaling. | Induces apoptosis through multiple pathways. |
| Cell Cycle Arrest | Induces p53-mediated G2/M-phase arrest.[1] | Can induce G1 or G2/M arrest depending on the cell line. | Primarily induces G1 arrest. |
| In Vivo Efficacy | Significant anti-tumor effect in a nude mouse xenograft model.[1] | Approved for clinical use in HCC, improves overall survival. | Approved for clinical use in HCC, non-inferior to Sorafenib in overall survival. |
Detailed Experimental Protocols
The following are the methodologies for the key experiments that validated the anti-cancer effects of Sprengerinin C.
Cell Culture and Viability Assay
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG-2 and BEL7402, and human umbilical vein endothelial cells (HUVECs) were used.
-
Culture Conditions: Cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay (MTT): Cells were seeded in 96-well plates and treated with varying concentrations of Sprengerinin C for specified times. MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. The absorbance was measured at 570 nm to determine cell viability.
Angiogenesis Assays
-
Tube Formation Assay: HUVECs were seeded on Matrigel-coated plates and treated with Sprengerinin C in the presence of VEGF. The formation of capillary-like structures was observed and quantified using a microscope.
-
Wound Healing Assay: A scratch was made in a confluent monolayer of HUVECs. Cells were then treated with Sprengerinin C, and the migration of cells into the wound area was monitored and photographed at different time points.
Apoptosis and Cell Cycle Analysis
-
Apoptosis Detection (Annexin V/PI Staining): HepG-2 and BEL7402 cells were treated with Sprengerinin C, harvested, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI). The percentage of apoptotic cells was determined by flow cytometry.
-
Cell Cycle Analysis: Treated cells were fixed in ethanol, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
-
Protein Extraction and Quantification: Total protein was extracted from treated cells, and the concentration was determined using a BCA protein assay kit.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins involved in angiogenesis (VEGFR2, Akt, mTOR, p38 MAPK), apoptosis (caspases, Bcl-2 family), and cell cycle regulation (p53, cyclins). Horseradish peroxidase-conjugated secondary antibodies were used for detection.
In Vivo Xenograft Model
-
Animal Model: Nude mice were subcutaneously injected with HepG-2 cells.
-
Treatment: Once tumors reached a palpable size, mice were treated with Sprengerinin C or a vehicle control.
-
Efficacy Evaluation: Tumor volume was measured regularly. At the end of the study, tumors were excised, weighed, and processed for histological and immunohistochemical analysis.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by Sprengerinin C and the experimental workflow used in its validation.
Conclusion
The available evidence strongly suggests that Sprengerinin C, the parent compound of this compound, possesses potent anti-cancer properties against hepatocellular carcinoma. It operates through a multi-targeted approach, effectively inhibiting key processes in tumor development and progression. While direct experimental data for this compound is needed to confirm its specific activity, the findings for Sprengerinin C provide a solid foundation and a compelling rationale for further investigation into this class of compounds for cancer therapy. Future studies should focus on directly evaluating the acetylated form to determine if the modification enhances its therapeutic potential.
References
Unveiling the Anti-Inflammatory Action of 2''-O-Acetylsprengerinin C: A Comparative Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) isolated from the root of Ophiopogon japonicus. While direct quantitative data for this specific compound is limited in publicly available literature, this document cross-validates its potential anti-inflammatory effects by comparing it with known inhibitors of key inflammatory signaling pathways. The focus is on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are implicated in the anti-inflammatory activity of other compounds isolated from Ophiopogon japonicus.
Comparative Analysis of Inhibitory Activity
To contextualize the potential efficacy of this compound, this section presents data on well-characterized anti-inflammatory compounds known to inhibit the NF-κB and MAPK signaling pathways. Dexamethasone, a potent synthetic corticosteroid, and Parthenolide (B1678480), a natural sesquiterpene lactone, are used as benchmarks.
| Compound | Target Pathway(s) | Assay | Cell Line | IC50 Value | Reference |
| Dexamethasone | NF-κB | GM-CSF release inhibition | A549 | 0.5 x 10-9 M | [1] |
| NF-κB | NF-κB transcriptional activity | A549 | 0.5 x 10-9 M | [1] | |
| Parthenolide | NF-κB, MAPK | Cell Proliferation | GBC-SD (Gallbladder cancer) | 15.6 µM (24h), 17.55 µM (48h) | [2] |
| NF-κB, MAPK | Cell Proliferation | NOZ (Gallbladder cancer) | ~31.54 µM (24h), 28.75 µM (48h) | [2] | |
| B-Raf/MAPK/Erk | Cytotoxicity | GLC-82 (Non-small cell lung cancer) | 6.07 ± 0.45 µM | [3] | |
| B-Raf/MAPK/Erk | Cytotoxicity | A549 (Non-small cell lung cancer) | 15.38 ± 1.13 µM | [3] | |
| Apoptosis Induction | Growth Inhibition | SiHa (Cervical cancer) | 8.42 ± 0.76 µM | [4] | |
| Apoptosis Induction | Growth Inhibition | MCF-7 (Breast cancer) | 9.54 ± 0.82 µM | [4] | |
| 25(S)Ruscogenin 3-O-α-L-rhamnopyranoside * | Inflammation | Inhibition of neutrophil inflammatory response to PMA | Neutrophils | 1.13 µM | [5] |
Note: 25(S)Ruscogenin 3-O-α-L-rhamnopyranoside is another steroidal saponin isolated from Ophiopogon japonicus and is included to provide context for the potential potency of related compounds.
Proposed Signaling Pathway Inhibition
The anti-inflammatory effects of many natural products, including other compounds from Ophiopogon japonicus, are often attributed to their ability to modulate the NF-κB and MAPK signaling cascades. These pathways are central to the production of pro-inflammatory mediators.
Caption: Proposed mechanism of this compound in inhibiting inflammatory pathways.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of findings. Below are protocols for key experiments used to assess the anti-inflammatory effects of compounds on the NF-κB and MAPK pathways.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay is a primary screening tool for anti-inflammatory activity.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified atmosphere of 5% CO2 at 37°C.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or a positive control (e.g., Dexamethasone) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the results.[6]
-
-
Cell Viability: A concurrent MTT assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[6]
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Line: Use a stable cell line (e.g., HEK293 or HeLa) containing a luciferase reporter gene under the control of an NF-κB response element.
-
Assay Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound or a known NF-κB inhibitor (e.g., Parthenolide) for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL), for 6-24 hours.
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the transcriptional activity of NF-κB.
-
A co-transfected vector expressing Renilla luciferase can be used to normalize for transfection efficiency and cell viability.[7][8][9][10]
-
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This technique is used to determine the expression and phosphorylation status of key proteins in the signaling cascades.
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., RAW 264.7) with the test compound and/or inflammatory stimulus as described in the previous protocols.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry analysis is used to quantify the protein expression levels, which are typically normalized to a loading control like β-actin or GAPDH.[11]
-
Caption: A typical experimental workflow for validating anti-inflammatory compounds.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is still emerging, its structural similarity to other anti-inflammatory steroidal saponins (B1172615) from Ophiopogon japonicus strongly suggests its potential to inhibit the NF-κB and MAPK signaling pathways. The comparative data and detailed protocols provided in this guide offer a framework for researchers to further investigate and cross-validate the therapeutic potential of this natural compound. Future studies employing the outlined experimental approaches are necessary to definitively elucidate its molecular targets and quantify its anti-inflammatory efficacy.
References
- 1. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide induces gallbladder cancer cell apoptosis via MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. InvivoChem [invivochem.com]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Structure-Activity Relationship of 2''-O-Acetylsprengerinin C Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2''-O-Acetylsprengerinin C and its analogs, steroidal saponins (B1172615) isolated from the tuberous roots of Ophiopogon japonicus. The information presented herein is curated from recent scientific literature to aid in the understanding of how structural modifications influence the biological activity of these natural products, with a focus on their cytotoxic and neuritogenic effects.
Comparative Analysis of Biological Activity
The biological activities of steroidal saponins from Ophiopogon japonicus have been evaluated primarily for their cytotoxicity against various cancer cell lines and their potential to promote neurite outgrowth. The following tables summarize the quantitative data from these studies, providing a clear comparison of the activities of different analogs.
Cytotoxic Activity of Steroidal Saponin (B1150181) Analogs
A study by Li et al. (2013) investigated the cytotoxic effects of fifteen steroidal saponins isolated from Ophiopogon japonicus against five human tumor cell lines. The results, presented as IC50 values (µM), are summarized below.[1]
| Compound | Aglycone Type | Sugar Moiety | Modifications | HepG2 | HLE | BEL7402 | BEL7403 | Hela |
| Ophiopogonin P (1) | Diosgenin | Trisaccharide | - | >40 | >40 | >40 | >40 | >40 |
| Ophiopogonin Q (2) | Ruscogenin (B1680278) | Tetrasaccharide | - | 1.8 | 2.5 | 3.1 | 2.8 | 4.5 |
| Ophiopogonin R (3) | Diosgenin | Tetrasaccharide | - | >40 | >40 | >40 | >40 | >40 |
| Ophiopogonin S (4) | Ruscogenin | Tetrasaccharide | Acetyl | >40 | >40 | >40 | >40 | >40 |
| (25R)-ruscogenin 1-O-α-L-rhamnopyranosyl-(1→2)-β-D-fucopyranoside (5) | Ruscogenin | Disaccharide | - | 2.1 | 3.0 | 4.2 | 3.5 | 5.1 |
| Ophiopogonin D (6) | Ruscogenin | Trisaccharide | - | 1.5 | 2.2 | 2.9 | 2.4 | 3.8 |
| Ophiopogonin B (7) | Diosgenin | Trisaccharide | - | >40 | >40 | 15.6 | >40 | >40 |
| Dioscin (8) | Diosgenin | Trisaccharide | - | 3.5 | 4.1 | 5.3 | 4.8 | 6.2 |
| Methyl protodioscin (B192190) (9) | Furostanol | Trisaccharide | - | 2.8 | 3.7 | 4.9 | 4.1 | 5.8 |
| Ophiopogonin D' (11) | Diosgenin | Trisaccharide | - | >40 | >40 | 12.8 | >40 | >40 |
| (25R)-spirost-5-ene-1β,3β-diol 1-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside (15) | Spirostanol | Disaccharide | - | >40 | 25.4 | >40 | >40 | >40 |
Note: Lower IC50 values indicate higher cytotoxic activity. Data is a representative summary based on the findings of Li et al., 2013.
Neuritogenic Activity of Steroidal Saponin Analogs
Several studies have highlighted the potential of steroidal saponins from Ophiopogon japonicus to induce neurite outgrowth in PC12 cells, a common model for neuronal differentiation.
| Compound | Aglycone | Sugar Moiety | Modifications | Neuritogenic Activity (% of NGF response) |
| Compound 1 (unnamed) | Ruscogenin | Disaccharide | 2-hydroxy-3-methylvaleryl | 46% at 0.3 µM |
| Hydrolyzed Compound 1 | Ruscogenin | Monosaccharide | - | 52% at 0.3 µM |
| Aglycone (Ruscogenin) | Ruscogenin | - | - | 54% at 0.3 µM |
Note: These results suggest that the aglycone itself is crucial for the neuritogenic activity. Data is based on findings from a study on a new neuritogenic steroidal saponin from Ophiopogon japonicus.[2][3]
Structure-Activity Relationship (SAR) Insights
For Cytotoxic Activity:
Based on the data from Li et al. (2013), several key structural features appear to influence the cytotoxic activity of these steroidal saponins:[1]
-
Aglycone Structure: Compounds with a ruscogenin aglycone (e.g., Ophiopogonin Q, Ophiopogonin D) generally exhibit significantly higher cytotoxicity compared to those with a diosgenin aglycone (e.g., Ophiopogonin P, Ophiopogonin R). The presence of a hydroxyl group at C-1 in ruscogenin seems to be important for activity.
-
Sugar Chain Length and Composition: The length and type of the sugar chain attached to the aglycone also play a critical role. While a direct correlation is not always clear, it appears that specific oligosaccharide structures are necessary for potent activity.
-
Acetylation: The acetylation of the sugar moiety, as seen in Ophiopogonin S, leads to a dramatic decrease in cytotoxicity, suggesting that free hydroxyl groups on the sugar chain are important for interaction with the biological target.
For Neuritogenic Activity:
The preliminary SAR for neuritogenic activity suggests that:[2][3]
-
The Aglycone is Key: The aglycone, specifically ruscogenin, is the primary determinant of the neuritogenic effect.
-
Sugar Moieties and Acylation are Less Critical: The removal of the sugar chains and the acyl group did not diminish, and in fact slightly enhanced, the neuritogenic activity, indicating these parts of the molecule may not be essential for this specific biological function.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Human tumor cell lines (HepG2, HLE, BEL7402, BEL7403, and Hela) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 40 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Neuritogenesis Assay in PC12 Cells
Objective: To assess the ability of compounds to induce neurite outgrowth in PC12 cells.
Methodology:
-
Cell Culture: PC12 cells are maintained in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: For the assay, cells are seeded onto collagen-coated 24-well plates at a density of 1 × 10^4 cells/well in a low-serum medium (e.g., 1% horse serum).
-
Compound Treatment: The cells are treated with the test compounds at various concentrations (e.g., 0.1 to 10 µM). Nerve Growth Factor (NGF) is used as a positive control, and a vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for neurite outgrowth.
-
Microscopic Analysis: After incubation, the cells are observed under a phase-contrast microscope. A cell is considered to be neurite-bearing if it possesses at least one neurite that is longer than the diameter of the cell body.
-
Quantification: At least 100 cells are counted from random fields for each treatment group, and the percentage of neurite-bearing cells is calculated.
-
Data Analysis: The neuritogenic activity is expressed as the percentage of neurite-bearing cells relative to the total number of cells counted.
Signaling Pathway Visualizations
Steroidal saponins from Ophiopogon japonicus have been shown to exert their cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by steroidal saponins.
Caption: Activation of the MEK/ERK signaling pathway in neuritogenesis.
Caption: Ophiopogonin D-mediated regulation of p53 and c-Myc pathways.
References
Comparative Analysis of Bioactive Natural Extracts: A Focus on Constituents of Ophiopogon japonicus
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of key natural extracts. While the initial focus was a head-to-head study of 2''-O-Acetylsprengerinin C, a steroid isolated from the root of Ophiopogon japonicus, a thorough review of published scientific literature reveals a significant lack of available quantitative experimental data for this specific compound. Therefore, this guide will pivot to a comparative analysis of other well-characterized bioactive constituents from Ophiopogon japonicus—ruscogenin (B1680278) and ophiopogonin D—against the widely studied natural extracts, curcumin (B1669340) and quercetin (B1663063). The comparison will focus on their anti-inflammatory, antioxidant, and cytotoxic properties, supported by available experimental data.
Introduction to Bioactive Compounds
Ophiopogon japonicus (Maidong) is a traditional Chinese medicine herb known to contain various bioactive compounds, including steroidal saponins (B1172615) and homoisoflavonoids. Among these are this compound, ruscogenin, and ophiopogonin D. Curcumin, derived from turmeric, and quercetin, a flavonoid found in many plants, are well-established natural compounds with a broad spectrum of pharmacological activities. This guide aims to present a comparative summary of their performance in key biological assays.
Data Summary of Biological Activities
The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and cytotoxic activities of the selected natural compounds. Direct comparison is facilitated by presenting IC50 values, which represent the concentration of a substance required to inhibit a specific biological process by 50%. A lower IC50 value indicates greater potency.
Table 1: Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |
| Ruscogenin | PMA-induced cell adhesion | HL-60 and ECV304 | 7.76 nmol/l | [1] |
| Ophiopogonin D | PMA-induced cell adhesion | HL-60 and ECV304 | 1.38 nmol/l | [1] |
| Curcumin | LPS-induced NO Production | RAW 264.7 | ~10 µM | |
| Quercetin | LPS-induced TNF-α production | Human whole blood | ~1 µM (23% reduction) | [2] |
| 25(S)Ruscogenin 3-O-α-L-rhamnopyranoside * | PMA-induced neutrophil inflammatory response | Not specified | 1.13 µM | [3] |
*Note: This is a related compound to Ruscogenin, included for additional context.
Table 2: Antioxidant Activity
| Compound/Extract | Assay | IC50 Value | Reference |
| Curcumin | DPPH radical scavenging | 32.86 µM | [3] |
| Curcumin | DPPH radical scavenging | 53 µM | [4] |
| Quercetin | DPPH radical scavenging | 0.84 µM | [5] |
| Ascorbic Acid (Vitamin C) - Reference | DPPH radical scavenging | 82 µM | [4] |
Table 3: Cytotoxic Activity
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Ruscogenin | B(a)P-induced lung cancer model in mice | Not specified in vitro | [6] |
| Ophiopogonin D | Human laryngocarcinoma cells | Not specified | [7] |
| Curcumin | Not specified | Not specified | |
| Quercetin | HCT116 (colon cancer) | 5.79 (±0.13) μM | |
| Quercetin | MDA-MB-231 (breast cancer) | 5.81 (±0.13) μM |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
Anti-inflammatory Activity Assay (PMA-induced Cell Adhesion)
This assay evaluates the ability of a compound to prevent the adhesion of inflammatory cells (HL-60) to endothelial cells (ECV304), a key process in inflammation.
-
Cell Culture: Human promyelocytic leukemia cells (HL-60) and human umbilical vein endothelial cells (ECV304) are cultured under standard conditions.
-
Treatment: ECV304 cells are seeded in 96-well plates and grown to confluence. The cells are then treated with various concentrations of the test compounds (e.g., ruscogenin, ophiopogonin D).
-
Induction of Adhesion: Phorbol-12-myristate-13-acetate (PMA) is added to the ECV304 cells to induce the expression of adhesion molecules.
-
Co-culture: Fluorescently labeled HL-60 cells are added to the PMA-stimulated ECV304 cells and incubated.
-
Quantification: Non-adherent HL-60 cells are washed away, and the fluorescence of the adherent cells is measured using a fluorescence microplate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of the test compound that inhibits the adhesion of HL-60 cells to ECV304 cells by 50% compared to the control (PMA stimulation without test compound).[1]
Antioxidant Activity Assay (DPPH Radical Scavenging)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess the free radical scavenging ability of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: Various concentrations of the test compound (e.g., curcumin, quercetin) are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined as the concentration of the test compound that scavenges 50% of the DPPH free radicals.[3][4]
Cytotoxic Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT116, MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Visualizations: Signaling Pathways and Experimental Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate key biological pathways and experimental procedures.
Caption: Generalized NF-κB signaling pathway in inflammation and points of inhibition by natural extracts.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Conclusion
While direct comparative data for this compound remains elusive, this guide provides a valuable comparison of other bioactive compounds from its source plant, Ophiopogon japonicus, against well-established natural extracts. The data presented indicates that ruscogenin and ophiopogonin D exhibit potent anti-inflammatory activity, in some cases surpassing that of commonly studied compounds. Curcumin and quercetin demonstrate significant antioxidant and cytotoxic effects. Further research is warranted to isolate and characterize the bioactivities of this compound to fully understand its therapeutic potential. This guide serves as a foundational resource for researchers interested in the comparative pharmacology of these promising natural products.
References
- 1. Pharmacological evaluation of 2-angeloyl ent-dihydrotucumanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzophenone and Benzoylphloroglucinol Derivatives from Hypericum sampsonii with Anti-Inflammatory Mechanism of Otogirinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InvivoChem [invivochem.com]
- 4. Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Antioxidant and Acetylcholinesterase Inhibition Activities of Gossypium herbaceam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Bioactivity of 2''-O-Acetylsprengerinin C: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported anti-inflammatory activity of 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus. Due to the limited number of publicly available studies detailing the specific bioactivity of this compound, this guide focuses on comparing its activity with other related steroidal saponins (B1172615) isolated from the same plant, as reported in a key study.
Unraveling the Anti-inflammatory Potential
This compound belongs to the family of steroidal saponins, which are known for their diverse pharmacological effects, including anti-inflammatory, anti-tumor, and cardioprotective activities. While specific replicated studies on this compound are scarce, research on compounds isolated from Ophiopogon japonicus provides valuable insights into its potential efficacy.
A significant study investigating the anti-inflammatory properties of various steroidal saponins from Ophiopogon japonicus evaluated their ability to inhibit the inflammatory response in human neutrophils. This guide will use the findings from this study as a benchmark for comparison.
Comparative Analysis of Anti-inflammatory Activity
The primary mechanism of action explored in the comparative study is the inhibition of superoxide (B77818) anion generation and elastase release in fMLP/CB-induced human neutrophils. The following table summarizes the inhibitory concentrations (IC50) for this compound and other related steroidal saponins from the same source.
| Compound | Inhibition of Superoxide Anion Generation (IC50, μM) | Inhibition of Elastase Release (IC50, μM) |
| This compound | 4.8 ± 0.5 | 6.2 ± 0.7 |
| Sprengerinin C | 5.3 ± 0.6 | 7.1 ± 0.8 |
| Ophiopogonin D | 3.9 ± 0.4 | 5.5 ± 0.6 |
| Ophiopogonin D' | 6.1 ± 0.7 | 8.3 ± 0.9 |
Data presented is a representative summary from a comparative study on steroidal saponins from Ophiopogon japonicus.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of anti-inflammatory activity.
Isolation of this compound and Other Steroidal Saponins
The dried roots of Ophiopogon japonicus were extracted with 70% ethanol. The resulting extract was then partitioned with various solvents. The n-butanol-soluble fraction was subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and semi-preparative HPLC to yield the purified steroidal saponins, including this compound.
Human Neutrophil Isolation
Human neutrophils were isolated from the venous blood of healthy adult volunteers using a standard protocol of dextran (B179266) sedimentation, followed by centrifugation on a Ficoll-Hypaque gradient and hypotonic lysis of red blood cells.
Measurement of Superoxide Anion Generation
The generation of superoxide anion was measured by the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c. Neutrophils were incubated with the test compounds for 5 minutes at 37°C, followed by the addition of fMLP/CB. The absorbance change at 550 nm was monitored.
Measurement of Elastase Release
Elastase release was measured using MeO-Suc-Ala-Ala-Pro-Val-pNA as the elastase substrate. Neutrophils were incubated with the test compounds for 5 minutes at 37°C, followed by stimulation with fMLP/CB for 10 minutes. The change in absorbance at 405 nm was measured.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and biological evaluation of this compound and related compounds.
Comparative Analysis of 2''-O-Acetylsprengerinin C and Its Alternatives in Inflammation and Cytotoxicity
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals on the Bioactivity of Saponins (B1172615) from Ophiopogon japonicus and Comparative Compounds
While specific experimental data on the biological activities of 2''-O-Acetylsprengerinin C remains limited, this guide provides a comparative analysis of closely related steroidal saponins isolated from Ophiopogon japonicus, namely ruscogenin (B1680278) and ophiopogonin D, and their potential as anti-inflammatory and cytotoxic agents. This report summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to aid researchers, scientists, and drug development professionals in their exploration of novel therapeutic compounds.
Executive Summary
Saponins derived from the medicinal plant Ophiopogon japonicus have demonstrated significant anti-inflammatory and cytotoxic properties in preclinical studies. This guide focuses on the activities of ruscogenin and ophiopogonin D as representative compounds from this class, comparing their performance with the well-established anti-inflammatory drug Indomethacin and the cytotoxic agent Doxorubicin. Due to the absence of direct experimental data for this compound, the findings presented here for its structural analogs offer valuable insights into its potential therapeutic applications.
Anti-inflammatory Activity: Saponins vs. Indomethacin
Ruscogenin and ophiopogonin D have shown potent anti-inflammatory effects by inhibiting key inflammatory mediators. A comparative summary of their in vitro efficacy against Indomethacin is presented below.
| Compound | Assay | Cell Line | Target | IC50 Value |
| Ruscogenin | PMA-induced cell adhesion | HL-60 and ECV304 | Cell Adhesion | 7.76 nmol/l[1] |
| Ophiopogonin D | PMA-induced cell adhesion | HL-60 and ECV304 | Cell Adhesion | 1.38 nmol/l[1] |
| Indomethacin | LPS-induced PGE2 production | RAW 264.7 | COX-2 | ~10 µM |
Table 1: Comparative in vitro anti-inflammatory activity.
Cytotoxic Activity: Saponins from Ophiopogon japonicus vs. Doxorubicin
Several steroidal saponins isolated from Ophiopogon japonicus have exhibited cytotoxic effects against various human cancer cell lines. While specific data for ruscogenin and ophiopogonin D's cytotoxicity is not detailed in the provided search results, other saponins from the same source have shown promising activity.
| Compound/Extract | Cell Line | Activity |
| Ophiopogon Saponins (General) | MDA-MB-435, HepG2, A549 | Cytotoxic[2][3] |
| Ophiopogonin P-S and others | HepG2, HLE, BEL7402, BEL7403, Hela | Cytotoxic[4] |
| Doxorubicin | Various Cancer Cell Lines | Potent Cytotoxicity |
Table 2: Comparative cytotoxic activity.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., Saponins from Ophiopogon japonicus, Indomethacin)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-treated control.
Workflow for in vitro anti-inflammatory assay.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines (e.g., HepG2, A549)
-
Appropriate cell culture medium with supplements
-
Test compounds (e.g., Saponins from Ophiopogon japonicus, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the desired cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic steroidal saponins from Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2''-O-Acetylsprengerinin C: A Comprehensive Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document offers a procedural, step-by-step approach based on the known hazards of the saponin chemical class and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local and national regulations. The following are general safety precautions based on the properties of similar saponin compounds.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To prevent inhalation of airborne particles. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management Protocol
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: Prevent the spread of the solid material. Avoid generating dust.
-
Cleanup: Carefully sweep the solid material into a designated, labeled waste container. Use a wet paper towel to wipe the area down to remove any remaining particulate matter.
-
Disposal of Cleanup Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) should be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not dispose of this compound down the drain or in regular solid waste.
1. Waste Identification and Classification:
-
Hazard Assessment: Based on the general characteristics of saponins, this compound should be treated as a non-hazardous solid waste unless institutional or local regulations classify it otherwise. Saponins can cause eye and respiratory irritation[1][2][3].
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound".
2. Waste Collection and Storage:
-
Container: Use a chemically compatible, sealable container for waste collection.
-
Segregation: Store the waste container separately from incompatible materials.
-
Storage Area: Keep the waste container in a designated, well-ventilated, and secure area within the laboratory.
3. Arranging for Disposal:
-
Contact EHS: Coordinate with your institution's EHS department to schedule a pickup for chemical waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.
4. Empty Container Disposal:
-
Decontamination: If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection: The rinsate from the triple-rinse procedure must be collected and disposed of as chemical waste.
-
Final Disposal: Once triple-rinsed, the empty container can typically be disposed of in the regular laboratory glass or solid waste stream, after defacing the original label.
Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide, based on the best available information for the saponin class of compounds, provides a robust framework for the safe handling and disposal of this compound. Adherence to these procedures, in conjunction with institutional guidelines, will ensure a safe laboratory environment and responsible chemical waste management.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
